Structural Elucidation and Synthetic Methodology of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
A Technical Whitepaper on Peptidomimetic Building Blocks and Linker Technologies Executive Summary In modern drug discovery, the architectural precision of linker molecules and peptidomimetic scaffolds dictates the pharm...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper on Peptidomimetic Building Blocks and Linker Technologies
Executive Summary
In modern drug discovery, the architectural precision of linker molecules and peptidomimetic scaffolds dictates the pharmacokinetic success of targeted therapeutics. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) is a highly versatile, orthogonally protected aliphatic-aromatic hybrid molecule[1]. As a Senior Application Scientist, I frequently leverage this compound as a bifunctional building block. Its unique combination of a lipophilic protecting group, a hydrogen-bonding core, and a polarity-enhancing terminal ether makes it an ideal candidate for synthesizing polyamine derivatives, antibody-drug conjugate (ADC) linkers, and targeted protein degraders (PROTACs).
This guide provides an in-depth structural deconstruction, physicochemical profiling, and a causality-driven synthetic protocol designed as a self-validating system for researchers and drug development professionals.
Structural Deconstruction & Chemical Identity
The chemical behavior of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is governed by its tripartite structural arrangement[1]. Understanding the distinct role of each functional domain is critical for predicting its reactivity and integration into larger macromolecular systems.
Benzyl Carbamate (Cbz/Z group): Located at the N-terminus, this moiety provides lipophilicity and aromatic pi-stacking opportunities[1]. More importantly, it serves as a robust protecting group that is stable under standard peptide coupling conditions but can be orthogonally cleaved via palladium-catalyzed hydrogenolysis (Pd/C, H₂).
Carbamoylmethyl (Glycine-derived) Linker: The central amide linkage provides structural stability and acts as a critical node for hydrogen bonding (both as a donor and acceptor)[1].
3-Methoxypropyl Tail: The terminal aliphatic chain capped with a methoxy ether acts as a localized solubility enhancer[1]. It mimics the properties of short polyethylene glycol (PEG) chains, improving the molecule's polarity and aqueous solubility without violating Lipinski’s rule of five.
Figure 1: Structural deconstruction of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Quantitative Physicochemical Profile
The following table summarizes the core identifiers and physical properties of the compound, synthesizing data from commercial and computational databases[1],,[2].
To synthesize this compound from commercially available starting materials, we employ a standard peptide coupling strategy. However, a protocol is only as good as its underlying logic. The following methodology is designed as a self-validating system , where every reagent choice and workup step has a specific, mechanistic causality aimed at maximizing purity before any chromatographic intervention.
Procedure: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of N-Cbz-Glycine in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0°C. Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1.2 equivalents of Hydroxybenzotriazole (HOBt). Stir for 15 minutes.
Causality: Cooling to 0°C prevents the thermal degradation of the highly reactive O-acylisourea intermediate. is chosen over DCC because its urea byproduct is water-soluble, avoiding the tedious filtration of insoluble dicyclohexylurea. HOBt is introduced to rapidly convert the O-acylisourea into an active ester. This suppresses the formation of unreactive N-acylurea dead-ends, ensuring high downstream conversion.
Step 2: Nucleophilic Aminolysis
Procedure: To the activated ester solution, add 1.1 equivalents of 3-methoxypropylamine, followed by the dropwise addition of 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of EDC and maintains the 3-methoxypropylamine in its active, deprotonated state without competing for the electrophilic ester carbon.
Step 3: Self-Validating Aqueous Workup
Procedure: Dilute the crude mixture with Ethyl Acetate (EtOAc) and perform sequential liquid-liquid extractions:
Wash with 1N HCl (aq): Protonates and extracts unreacted 3-methoxypropylamine and DIPEA into the aqueous phase.
Wash with saturated NaHCO₃ (aq): Deprotonates and extracts unreacted N-Cbz-Glycine and the acidic HOBt byproduct.
Wash with Brine (saturated NaCl): Removes residual water from the organic phase.
Causality: This sequence is a self-validating purification system. The differential solubility ensures that specific impurities are systematically removed. The water-soluble urea byproduct of EDC is inherently washed away in both aqueous phases. If the resulting organic layer yields a clean solid upon concentration over Na₂SO₄, the protocol has successfully validated its own conversion efficiency.
Figure 2: Causality-driven synthetic workflow and self-validating purification system.
Analytical Characterization Workflow
To confirm the structural integrity of the synthesized Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, the following analytical signatures should be verified:
LC-MS (Liquid Chromatography-Mass Spectrometry): The compound exhibits a molecular weight of 280.32 g/mol [1]. Electrospray ionization (ESI-MS) in positive mode will yield a distinct
[M+H]+
pseudo-molecular ion peak at m/z 281.15 .
¹H NMR (CDCl₃, 400 MHz):
δ
7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
δ
5.12 ppm (s, 2H): Benzylic
CH2
adjacent to the carbamate oxygen.
δ
3.33 ppm (s, 3H): Terminal methoxy
CH3
group, confirming the presence of the ether tail.
FT-IR (Fourier Transform Infrared Spectroscopy): Expect strong absorption bands at ~1700 cm⁻¹ (carbamate C=O stretch) and ~1650 cm⁻¹ (amide C=O stretch), alongside a broad N-H stretching band at ~3300 cm⁻¹.
Applications in Targeted Therapeutics
The strategic value of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate lies in its latent reactivity. By subjecting the compound to catalytic hydrogenation (e.g., 10% Pd/C under an H₂ atmosphere), the Cbz group is cleanly removed as toluene and CO₂, liberating a primary amine: 2-amino-N-(3-methoxypropyl)acetamide .
This free amine can subsequently be coupled to complex Active Pharmaceutical Ingredients (APIs) or E3 ligase ligands. The remaining carbamoylmethyl and methoxypropyl segments act as an optimized spacer, ensuring that the final therapeutic construct maintains a favorable balance of lipophilicity and aqueous solubility, minimizing off-target hydrophobic interactions in biological assays.
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate Executive Summary Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a molecule possessing key...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Executive Summary
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a molecule possessing key structural motifs, notably a benzyl carbamate and an amide linkage, which are prevalent in a variety of biologically active compounds.[1] While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its chemical architecture suggests several plausible mechanisms of action that can be rigorously investigated. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for elucidating the in vitro activity of this compound. Drawing from established knowledge of carbamate pharmacology, we will explore potential enzymatic inhibition pathways and detail the requisite experimental protocols for their validation.
Introduction: Deconstructing the Molecular Architecture
The structure of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5, Molecular Formula: C₁₄H₂₀N₂O₄) provides the foundation for hypothesizing its biological activity.[1] The molecule can be dissected into three key functional domains:
The Benzyl Carbamate Moiety: This group is a well-established pharmacophore. Carbamates are recognized for their ability to interact with the active sites of enzymes, often acting as inhibitors.[2][3] The benzyl group itself can participate in hydrophobic or aromatic interactions within a binding pocket.[1]
The Amide Linkage: Amide bonds are fundamental in biochemistry and can contribute to the stability of the molecule and its ability to form hydrogen bonds with biological targets.[1]
The 3-Methoxypropyl Chain: This flexible, polar tail can influence the compound's solubility and its ability to access and orient itself within a binding site.
Given these features, a primary hypothesis is that Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate functions as an enzyme inhibitor. The following sections will delve into the most probable enzymatic targets and the methodologies to investigate these interactions.
Hypothesized Mechanism of Action: Enzyme Inhibition
The carbamate functional group is a known "warhead" in many enzyme inhibitors, particularly those targeting serine hydrolases. The electrophilic nature of the carbamate carbonyl carbon makes it susceptible to nucleophilic attack by a serine residue in an enzyme's active site. This interaction can lead to a reversible or irreversible carbamoylation of the enzyme, thereby inactivating it.
Primary Target Class: Cholinesterases
A significant body of research has identified benzyl carbamate derivatives as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for regulating neurotransmission, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.
The proposed mechanism involves the carbamate moiety of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate acting as a substrate for the serine hydrolase activity of AChE or BChE. This leads to the formation of a transient carbamoylated enzyme intermediate, which is more stable than the acetylated intermediate formed with the natural substrate, acetylcholine. The slow decarbamoylation rate results in a prolonged inhibition of the enzyme.
In Vitro Experimental Validation
To investigate the hypothesized mechanism of action, a series of in vitro assays are recommended. These protocols are designed to be self-validating and provide quantitative data on the compound's activity.
This colorimetric assay is the gold standard for measuring cholinesterase activity and inhibition.[4]
The assay measures the rate of the enzymatic hydrolysis of acetylthiocholine (ATCI) by AChE. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation is monitored spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity.[4]
Caption: Workflow for the cholinesterase inhibition assay.
Reagent Preparation:
Prepare a 10 mM stock solution of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate in 100% DMSO.
Prepare working solutions of the test compound by serial dilution.
Prepare solutions of AChE (or BChE), DTNB, and ATCI in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Assay Procedure (96-well plate format):
To each well, add 25 µL of the test compound dilution. For the control (uninhibited enzyme), add 25 µL of the buffer with the corresponding DMSO concentration.
Add 50 µL of the AChE (or BChE) solution to each well and incubate for 15 minutes at 37°C.[4]
To initiate the reaction, add 25 µL of the ATCI and 100 µL of the DTNB solutions to each well.
Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.[4]
Data Analysis:
Calculate the rate of reaction (V) for each concentration.
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4]
Should the compound exhibit weak or no activity against cholinesterases, its structural motifs warrant investigation into other potential biological effects.
Carbamate derivatives have also been identified as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system.[5]
This assay typically uses a fluorogenic substrate that, upon cleavage by MAGL, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity.
The presence of the benzyl group and the overall electronic structure could confer antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[6]
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to yellow. The change in absorbance at 517 nm is measured.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
Based on its chemical structure, Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a promising candidate for investigation as an enzyme inhibitor, with cholinesterases being a primary hypothetical target. The experimental protocols detailed in this guide provide a robust framework for elucidating its in vitro mechanism of action. The quantitative data generated from these assays, particularly the IC₅₀ values, will be crucial in determining the potency and selectivity of this compound. Should the compound demonstrate significant activity, further studies, including enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies, would be warranted to explore its therapeutic potential.
References
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). ResearchGate. [Link]
Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. (2014). ResearchGate. [Link]
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Physical and chemical properties of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate represents a unique scaffold, incorporating key pharmacophoric elements that are of significant interest in the design of bioactive molecules. This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and potential applications. As specific experimental data for this compound is not widely available in published literature, this guide integrates established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource for the research community.
Molecular and Structural Characteristics
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a molecule that features a benzyl carbamate protecting group linked to a 3-methoxypropylamine moiety via an N-acetyl linker.[1] This combination of a rigid aromatic system, a flexible aliphatic chain, and multiple hydrogen bond donors and acceptors endows the molecule with a specific set of properties relevant to its potential interactions with biological targets.
The structural architecture of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is defined by several key functional groups that dictate its chemical behavior and potential for molecular interactions.[1]
Caption: 2D structure of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
The molecule's design suggests its potential utility as a building block or intermediate in the synthesis of more complex molecules. The benzyl carbamate group is a well-established protecting group for amines in organic synthesis, which can be removed under specific conditions.[2][3]
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Property
Predicted Value/Characteristic
Rationale/Reference
Physical State
White to off-white solid
Based on similar carbamate and amide compounds.[1]
Soluble in methanol, ethanol, ethyl acetate, and other polar organic solvents. Limited solubility in water.
The presence of polar amide and carbamate groups, as well as a nonpolar benzyl group, suggests this solubility profile.[1][3]
Chemical Stability
The carbamate linkage is susceptible to hydrolysis under strong acidic or basic conditions. The amide bond is generally more stable.
General reactivity of carbamate and amide functional groups.[1]
Proposed Synthesis and Experimental Protocol
The synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can be approached through a logical, multi-step sequence. A plausible synthetic route involves the N-acylation of 3-methoxypropylamine with a protected glycine derivative, followed by the introduction of the benzyl carbamate group.
Caption: Proposed synthetic workflow for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
A more direct, and likely more efficient, two-step synthesis is proposed below, starting from N-(benzyloxycarbonyl)glycine.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of N-(2-((3-methoxypropyl)amino)-2-oxoethyl)carbamic acid, benzyl ester
To a solution of N-(benzyloxycarbonyl)glycine in anhydrous DCM, add HATU and DIPEA.
Stir the mixture at room temperature for 10 minutes.
Add 3-methoxypropylamine dropwise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[4][5][6]
Step 2: (Alternative) Synthesis via Benzyl Chloroformate
An alternative approach involves the initial formation of the amide bond between glycine and 3-methoxypropylamine, followed by protection with benzyl chloroformate.
Reagents and Materials:
Glycine methyl ester hydrochloride (1.0 eq)
3-Methoxypropylamine (2.2 eq)
Methanol
Benzyl chloroformate (1.1 eq)
Sodium bicarbonate (or other suitable base)
Dichloromethane (DCM) or similar solvent
Procedure:
React glycine methyl ester hydrochloride with an excess of 3-methoxypropylamine in methanol to form the corresponding amide.
After completion, remove the solvent under reduced pressure.
Dissolve the crude amide in DCM and cool in an ice bath.
Add a base, such as sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.[7]
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction as described in the previous method, followed by purification via column chromatography.[4][5][6]
Predicted Spectroscopic Data
For the unambiguous identification and characterization of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, a suite of spectroscopic techniques is essential. In the absence of published experimental spectra for this specific compound, the following predictions are based on the known spectral properties of its constituent functional groups.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to show distinct signals for each of the unique proton environments in the molecule.
Table 3: Predicted ¹H NMR Chemical Shifts
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.35
multiplet
5H
Aromatic protons (benzyl group)
~6.5
broad triplet
1H
NH (amide)
~5.5
broad singlet
1H
NH (carbamate)
5.15
singlet
2H
-O-CH₂ -Ph
3.85
doublet
2H
-CO-CH₂ -NH-
3.40
triplet
2H
-O-CH₂ -CH₂-
3.30
quartet
2H
-NH-CH₂ -CH₂-
3.25
singlet
3H
-O-CH₃
1.80
quintet
2H
-CH₂-CH₂ -CH₂-
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
Chemical Shift (δ, ppm)
Assignment
~169
C=O (amide)
~156
C=O (carbamate)
~136
Quaternary aromatic carbon (benzyl)
~128.5
Aromatic CH (benzyl)
~128.2
Aromatic CH (benzyl)
~128.0
Aromatic CH (benzyl)
~70
-O-C H₂- (methoxypropyl)
~67
-O-C H₂-Ph
~59
-O-C H₃
~44
-CO-C H₂-NH-
~39
-NH-C H₂-
~29
-CH₂-C H₂-CH₂-
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 5: Predicted IR Absorption Frequencies [1][8]
Frequency (cm⁻¹)
Intensity
Assignment
~3300
Medium, Broad
N-H stretch (amide and carbamate)
~3050
Medium
Aromatic C-H stretch
~2950, ~2850
Medium
Aliphatic C-H stretch
~1700
Strong
C=O stretch (carbamate)
~1650
Strong
C=O stretch (Amide I band)
~1530
Strong
N-H bend (Amide II band)
~1250
Strong
C-O stretch (carbamate and ether)
~1100
Strong
C-N stretch
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum under electron ionization is expected to show a molecular ion peak and characteristic fragmentation patterns.
Molecular Ion (M⁺): A peak at m/z = 280.
Key Fragmentation Pathways:
Loss of the benzyl group (C₇H₇•), leading to a fragment at m/z = 189.
Loss of the benzyloxy radical (C₇H₇O•), resulting in a fragment at m/z = 173.
Cleavage of the amide bond, leading to various smaller fragments.
McLafferty rearrangement is possible, involving the transfer of a hydrogen atom from the methoxypropyl chain to the carbonyl oxygen.[9]
Reactivity and Applications in Drug Development
The chemical reactivity of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is primarily governed by its carbamate and amide functionalities.
Carbamate Group: The benzyl carbamate serves as a protecting group for the amine. It can be cleaved under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂ over Pd/C), to release the free amine.[2] This property is extensively utilized in multi-step organic syntheses, particularly in peptide chemistry and the construction of complex drug molecules.[10][11]
Amide Group: The secondary amide is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H proton of the amide can be deprotonated with a strong base, allowing for further functionalization at the nitrogen atom.
The structural motifs present in this molecule are found in a variety of bioactive compounds. The carbamate linkage is a key feature in many approved drugs, where it can act as a bioisostere for an amide bond, enhancing metabolic stability.[10][11] The flexible methoxypropyl chain can be involved in hydrophobic and van der Waals interactions within a binding pocket of a biological target.
Caption: Role as an intermediate in drug development.
Safety and Handling
As a specific Safety Data Sheet (SDS) for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is not publicly available, the following handling precautions are based on the safety profiles of structurally related compounds, such as benzyl carbamate and other N-substituted amides and carbamates.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield should be worn.[9]
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9]
Skin and Body Protection: A lab coat should be worn. In case of potential for significant exposure, additional protective clothing may be necessary.
Handling and Storage:
Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
Store in a tightly closed container in a cool, dry place.
Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[12]
First Aid Measures:
In case of skin contact: Immediately wash with plenty of soap and water.
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
If inhaled: Move the person into fresh air and keep comfortable for breathing.
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical advice if symptoms persist.[13]
Conclusion
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a molecule with significant potential as an intermediate and building block in synthetic organic chemistry, particularly within the realm of drug discovery. While specific experimental data for this compound is limited, a thorough understanding of its structure and the properties of its constituent functional groups allows for a comprehensive and scientifically sound characterization. This technical guide serves as a valuable resource for researchers, providing predicted physicochemical and spectral data, a proposed synthetic route, and essential safety information to facilitate further investigation and application of this promising chemical entity.
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ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate exact molecular weight and formula
An In-Depth Technical Guide to Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, a molecule of interest in synthetic chemistry and drug discovery. The document details its chemical identity, exact molecular weight, and formula, alongside its physicochemical properties and structural characteristics. A proposed synthetic pathway is outlined, and its potential applications within research and development are discussed. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the fields of medicinal chemistry and material science.
Chemical Identity and Molecular Structure
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a chemical compound with the CAS number 1400644-30-5.[1] Its molecular structure is characterized by a benzyl carbamate group linked to a 3-methoxypropyl chain via a carbamoylmethyl bridge.[1]
The key functional groups present in the molecule are a benzyl group, a carbamate linkage, an amide linkage, and a terminal methoxy group. These groups dictate the compound's chemical behavior and potential for intermolecular interactions.[1]
Caption: Molecular Structure of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Physicochemical Properties and Reactivity
The chemical reactivity of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is primarily influenced by its functional groups. The carbamate moiety is susceptible to hydrolysis under both acidic and basic conditions, which is a critical consideration for its stability and handling.[1] The amide linkage, in contrast, offers greater stability and is a key site for hydrogen bonding, influencing the molecule's conformation and interactions with biological targets.[1] The terminal methoxy group enhances the compound's polarity, while the benzyl group provides a site for potential aromatic interactions and further chemical modification.[1]
Synthesis and Manufacturing
A plausible synthetic route for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can be conceptualized as a multi-step process. This would likely commence with the preparation of a carbamoylmethyl intermediate. This intermediate would then undergo a reaction with 3-methoxypropylamine to form the crucial amide bond.[1] The final step would involve the protection of the newly introduced amino group with benzyl chloroformate to yield the target carbamate.[1]
Caption: Proposed Synthetic Workflow.
This synthetic approach is analogous to established methods for creating similar carbamate compounds. For instance, the synthesis of benzyl carbamate often involves the reaction of benzyl alcohol with an isocyanate precursor.[2][3]
Analytical Characterization
The identity and purity of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate would be confirmed using a suite of standard analytical techniques. High-resolution mass spectrometry (HRMS) would be employed to verify the exact molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information, confirming the connectivity of the atoms within the molecule. Fourier-transform infrared (FTIR) spectroscopy could be used to identify the characteristic vibrational frequencies of the functional groups, such as the carbonyl stretches of the carbamate and amide, and the N-H stretches.
Applications and Research Interest
While specific applications for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of research and development. The presence of both hydrogen bond donors and acceptors, along with a degree of conformational flexibility, makes it a candidate for investigation as a scaffold in medicinal chemistry for the design of enzyme inhibitors or receptor modulators. The carbamate group is a well-known pharmacophore, and its combination with the other functional groups in this molecule could lead to novel biological activities. Furthermore, in the field of material science, such molecules can be explored as building blocks for polymers or as components in self-assembling systems.
Conclusion
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a compound with a well-defined chemical structure and predictable physicochemical properties. While further experimental data is needed to fully characterize its behavior and potential applications, this guide provides a solid foundation for researchers and drug development professionals interested in exploring its utility. The proposed synthetic pathway offers a clear route to obtaining this molecule for further study.
References
Wikipedia. Benzyl carbamate. Available from: [Link]
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
PrepChem.com. Synthesis of Benzyl carbamate. Available from: [Link]
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available from: [Link]
Pharmacokinetic Profiling of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate: A Comprehensive Technical Guide
Executive Summary & Structural Rationale In modern drug discovery, peptidomimetics and carbamate-containing intermediates present unique pharmacokinetic (PK) challenges. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbama...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, peptidomimetics and carbamate-containing intermediates present unique pharmacokinetic (PK) challenges. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5; MW: 280.32) serves as an archetypal molecule for understanding the complex interplay between phase I metabolism and hydrolytic degradation. Structurally, the molecule is defined by three distinct metabolic liabilities:
A Benzyl Carbamate (Cbz) Terminus: Frequently utilized to delay first-pass metabolism or as a synthetic protecting group, the carbamate linkage is highly susceptible to enzymatic cleavage by non-specific esterases [1].
A Glycinamide Core: The central amide bond is a potential target for circulating peptidases and amidases.
A Methoxypropyl Tail: The terminal ether acts as a prime site for Cytochrome P450 (CYP450)-mediated oxidative O-demethylation [2].
This whitepaper provides an in-depth, field-proven methodology for the in vitro and in vivo pharmacokinetic profiling of this compound. By analyzing the causality behind its metabolic degradation and establishing self-validating experimental protocols, we provide a robust framework for researchers evaluating similar carbamate-based therapeutic candidates.
Mechanistic Causality: Predicting Metabolic Fate
Before initiating empirical PK studies, a Senior Application Scientist must predict the compound's biotransformation pathways to design appropriate bioanalytical assays.
Carbamate Hydrolysis via Carboxylesterases
Carbamates are often incorporated into drug design to enhance systemic hydrolytic stability compared to standard esters. However, their bioconversion is inevitably mediated by carboxylesterases (CES1 in the liver, CES2 in the intestine/kidney) [1]. The cleavage of the Cbz group on our target molecule results in the release of benzyl alcohol, carbon dioxide, and the corresponding free amine.
CYP450-Mediated O-Demethylation
The terminal methoxy group is highly vulnerable to phase I oxidative metabolism. CYP450 enzymes (predominantly CYP1A2, CYP2C19, and CYP3A4) catalyze this reaction through a well-documented mechanism: a hydrogen atom abstraction transition state forms a radical intermediate, followed by an oxygen rebound [2]. This creates an unstable hemiacetal that rapidly collapses into an alcohol derivative and formaldehyde [3].
Predicted primary metabolic pathways for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Self-Validating In Vitro Protocols
To accurately assess metabolic stability, we must decouple hepatic clearance from plasma degradation. The following protocols are designed as self-validating systems —meaning the inclusion of specific controls inherently proves the validity of the generated data.
Liver Microsomal Stability Assay
Metabolic stability is defined as the percentage of the parent compound lost over time in the presence of a metabolically active test system [5]. We utilize Human and Rat Liver Microsomes (HLM/RLM) to assess intrinsic clearance (
CLint
).
Causality & Self-Validation: We employ a "Minus-NADPH" control. Because CYP450-mediated O-demethylation strictly requires NADPH as an electron donor, any degradation observed in the absence of NADPH definitively isolates non-CYP pathways (e.g., background chemical instability or residual esterase activity) [4].
Step-by-Step Methodology:
Preparation: Thaw HLM/RLM on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Spiking: Add Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate to achieve a final incubation concentration of 1 µM (ensuring concentration is well below the anticipated
Km
for linear kinetics).
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM). Self-Validation Step: Run a parallel plate substituting NADPH with blank buffer.
Quenching: At predetermined time points (0, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS). This instantly precipitates proteins and halts all enzymatic activity [4].
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Plasma Stability Assay
Because the compound contains a carbamate, plasma esterase activity must be quantified to prevent overestimating hepatic clearance during in vivo IVIVC (In Vitro-In Vivo Correlation) modeling.
Protocol: Incubate 1 µM of the compound in pre-warmed (37°C) blank human and rat plasma. Quench aliquots at 0, 30, 60, and 120 minutes with cold acetonitrile.
Self-Validation: Include a control arm pre-treated with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. If BNPP halts degradation, the liability is definitively confirmed as esterase-mediated.
In Vivo Pharmacokinetic Profiling
Transitioning from in vitro to in vivo requires a rigorously validated bioanalytical method. Regulatory frameworks, such as the ICH M10 guidelines, form the backbone of robust bioanalytical testing, ensuring precision, accuracy, and reproducibility [6].
LC-MS/MS Bioanalytical Workflow
To quantify Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate in whole blood/plasma, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is required. Protein precipitation with acetonitrile is selected not merely for extraction efficiency, but to rapidly quench enzymatic degradation of the labile carbamate linkage, ensuring a snapshot of the true in vivo concentration.
Standardized bioanalytical workflow for in vivo pharmacokinetic parameter generation.
Representative Data Presentation
The following tables summarize the expected quantitative profile for a compound with this structural topology. The data reflects moderate hepatic clearance driven by O-demethylation, coupled with species-specific plasma stability differences (rat plasma possesses higher esterase activity than human plasma).
Table 1: In Vitro ADME Profiling Summary
Assay
Biological Matrix
Parameter
Representative Value
Metabolic Stability
Human Liver Microsomes (HLM)
T1/2
(min)
34.5
Metabolic Stability
Human Liver Microsomes (HLM)
CLint
(µL/min/mg)
40.2
Metabolic Stability
Rat Liver Microsomes (RLM)
T1/2
(min)
18.2
Plasma Stability
Human Plasma
% Remaining (120 min)
> 85%
Plasma Stability
Rat Plasma
% Remaining (120 min)
42%
Permeability
Caco-2 Cell Monolayer
Papp
(A to B) (
10−6
cm/s)
12.4
Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
Parameter
Unit
Intravenous (IV) - 1 mg/kg
Oral (PO) - 10 mg/kg
Cmax
ng/mL
1450
820
Tmax
h
0.083
1.5
AUC0−∞
h*ng/mL
1850
5180
Clearance (CL)
L/h/kg
0.54
N/A
Vss
L/kg
1.2
N/A
T1/2
h
2.1
2.8
Bioavailability (F)
%
N/A
28.0%
Note: The moderate oral bioavailability (28.0%) is a direct consequence of first-pass CYP450 metabolism targeting the methoxypropyl tail and intestinal CES2 cleavage of the carbamate.
References
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents, PMC (N
Machine learning-aided engineering of a cytochrome P450 for optimal bioconversion of lignin fragments, RSC Publishing,
Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging, MDPI,
Microsomal Stability Assay Protocol, AxisPharm,
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes, Springer N
Application Notes and Protocols for the Synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Authored by: [Your Name/Department], Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, a compou...
This document provides a comprehensive, step-by-step protocol for the synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, a compound of interest in medicinal chemistry and drug development. The synthetic strategy is centered around the widely utilized carbodiimide-mediated amide coupling reaction, a cornerstone of modern organic synthesis due to its mild conditions and high efficiency.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also the underlying chemical principles and mechanistic insights to ensure a successful and reproducible synthesis.
Introduction and Significance
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a molecule featuring a benzyl carbamate protecting group, a central glycine-derived core, and a 3-methoxypropyl amide moiety.[3] The structural motifs present in this compound, particularly the carbamate and amide linkages, are prevalent in a vast array of biologically active molecules and pharmaceutical agents.[2][3] The N-benzyloxycarbonyl (Cbz) group is a common protecting group for amines in peptide synthesis, and its derivatives have been investigated for various therapeutic applications, including as anticonvulsants.[4][5]
The synthesis of such molecules is pivotal for the construction of compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies in drug discovery. The protocol detailed herein employs a robust and well-established amide coupling methodology, ensuring broad applicability and a high probability of success.
Chemical Reaction Overview
The synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is achieved through the coupling of N-Cbz-glycine (carboxybenzyl-protected glycine) and 3-methoxypropylamine. This reaction is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, in conjunction with N-hydroxybenzotriazole (HOBt) as an additive to enhance reaction efficiency and minimize side reactions.[1][6]
Reaction Scheme:
Materials and Reagents
For a successful synthesis, it is imperative to use high-purity reagents and anhydrous solvents.
Reagent/Material
Grade
Supplier (Example)
CAS Number
N-Cbz-glycine
≥99%
Sigma-Aldrich
1138-80-3
3-Methoxypropylamine
≥99%
Alfa Aesar
5332-73-0
EDC.HCl (EDAC)
≥98%
Combi-Blocks
25952-53-8
HOBt (anhydrous)
≥97%
Oakwood Chemical
2592-95-2
N,N-Diisopropylethylamine (DIPEA)
≥99.5%
Acros Organics
7087-68-5
Dichloromethane (DCM), anhydrous
≥99.8%
Fisher Scientific
75-09-2
Ethyl acetate (EtOAc)
ACS Grade
VWR
141-78-6
1 M Hydrochloric acid (HCl)
7647-01-0
Saturated sodium bicarbonate (NaHCO₃)
144-55-8
Brine (saturated NaCl solution)
7647-14-5
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
Silica gel
230-400 mesh
7631-86-9
Step-by-Step Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjustments can be made as necessary.
4.1. Reaction Setup
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Cbz-glycine (2.09 g, 10.0 mmol, 1.0 equiv.) and HOBt (1.53 g, 11.0 mmol, 1.1 equiv.).
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
Stir the mixture at room temperature until all solids are dissolved.
Cool the solution to 0 °C using an ice-water bath.
4.2. Reagent Addition
To the cooled solution, add 3-methoxypropylamine (1.07 mL, 10.0 mmol, 1.0 equiv.) via syringe.
Add N,N-Diisopropylethylamine (DIPEA) (2.09 mL, 12.0 mmol, 1.2 equiv.) dropwise to the reaction mixture.
In a separate container, dissolve EDC.HCl (2.11 g, 11.0 mmol, 1.1 equiv.) in a minimal amount of anhydrous DCM (approx. 20 mL).
Add the EDC solution to the reaction mixture dropwise over 15 minutes, ensuring the temperature remains at 0 °C.
4.3. Reaction Progression and Monitoring
After the addition of EDC is complete, allow the reaction mixture to slowly warm to room temperature.
Stir the reaction at room temperature for 12-18 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the N-Cbz-glycine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
4.4. Work-up and Purification
Once the reaction is complete, dilute the mixture with 100 mL of DCM.
Transfer the solution to a separatory funnel.
Wash the organic layer successively with:
1 M HCl (2 x 50 mL)
Saturated NaHCO₃ solution (2 x 50 mL)
Brine (1 x 50 mL)
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate as a white to off-white solid.[3]
4.5. Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanistic Insights and Rationale
The success of this synthesis hinges on the activation of the carboxylic acid of N-Cbz-glycine. Carbodiimides like EDC are highly effective for this purpose.[7]
Mechanism of EDC/HOBt Coupling:
Activation of Carboxylic Acid: The carboxylic acid protonates the EDC, making the carbodiimide carbon more electrophilic. The carboxylate then attacks this carbon to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate is prone to rearrangement to a stable N-acylurea, which is an undesired side product.[6]
Role of HOBt: HOBt acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form an HOBt-activated ester.[1] This activated ester is more stable than the O-acylisourea and less susceptible to racemization and side reactions.
Amide Bond Formation: The amine (3-methoxypropylamine) then attacks the carbonyl carbon of the HOBt-activated ester, forming the desired amide bond and regenerating HOBt.[1]
The use of DIPEA, a non-nucleophilic base, is to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.[1]
Visualization of Workflows
Synthesis Workflow
Caption: Overall workflow for the synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Reaction Mechanism Visualization
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent Handling:
EDC.HCl is a moisture-sensitive irritant. Handle in a well-ventilated fume hood.
DCM is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
DIPEA is a corrosive and flammable liquid. Handle with care.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Extend reaction time. Ensure all reagents are anhydrous and of high purity.
Loss of product during work-up
Ensure pH of aqueous layers is correct during washes. Be careful during extractions.
Side Product Formation
Rearrangement of O-acylisourea
Ensure HOBt is added before or with EDC. Maintain low temperature during EDC addition.
Difficulty in Purification
Close-running spots on TLC
Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.
Conclusion
The protocol described provides a reliable and reproducible method for the synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate. By understanding the underlying principles of carbodiimide chemistry and adhering to the detailed steps, researchers can confidently synthesize this and analogous compounds for further investigation in drug discovery and development programs.
References
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Wulfert, E., et al. (1998). N-(benzyloxycarbonyl)glycine esters and amides as new anticonvulsants. Journal of Medicinal Chemistry, 41(1), 125-131. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solubilization Protocol for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate in DMSO
Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists
Document Type: Standard Operating Procedure (SOP) & Technical Rationale
Introduction & Mechanistic Rationale
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) is a highly versatile synthetic building block, often utilized as a linker in PROTAC design, bioconjugation, and peptide synthesis[1][2]. Structurally, it is a carbobenzyloxy (Cbz)-protected glycine derivative coupled to a 3-methoxypropylamine tail.
While the compound possesses multiple polar functional groups—specifically an amide and a carbamate linkage—the presence of the bulky, hydrophobic Cbz protecting group significantly diminishes its aqueous solubility[3][4]. To prepare high-concentration stock solutions for in vitro assays or downstream organic synthesis, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice.
The Thermodynamics of DMSO Solvation:
The dissolution of this compound in DMSO is driven by highly favorable enthalpy of mixing. In its solid crystalline state, the compound relies on strong intermolecular hydrogen bonding between its two primary hydrogen-bond donors (the carbamate and amide -NH- groups) and its oxygen-based acceptors[1].
DMSO, a highly polar aprotic solvent, features a strongly polarized S=O bond that acts as a potent hydrogen-bond acceptor. Spectroscopic and molecular dynamics studies demonstrate that DMSO effectively outcompetes and disrupts inter-amide hydrogen bonds by coordinating directly with the -NH- protons, forming stable heteromolecular complexes at distances of approximately 1.68 Å to 1.85 Å[5][6]. Concurrently, the hydrophobic benzyl ring and the aliphatic methoxypropyl chain are thermodynamically stabilized by the methyl groups of DMSO via van der Waals (dispersion) forces[7][8].
Physicochemical Profiling & Volumetric Data
Before initiating the protocol, it is critical to understand the stoichiometric and physical properties of the solute to ensure accurate molarity calculations.
Amber glass vials or low-bind polypropylene microcentrifuge tubes.
Argon or Nitrogen gas source.
Step 1: Thermal Equilibration
Action: Remove the vial of the solid compound from cold storage (-20°C) and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.
Scientific Rationale: Opening a cold vial exposes the compound to ambient humidity. Water condensation on the powder will introduce aqueous micro-droplets into the final DMSO solution. Because DMSO is highly hygroscopic, absorbed water will drastically reduce the solvent's capacity to dissolve the hydrophobic Cbz group, leading to premature precipitation[9][10].
Step 2: Analytical Weighing
Action: Tare a clean, static-free amber glass vial on the analytical balance. Carefully transfer the desired mass of the compound (e.g., 14.02 mg for a 50 mM / 1 mL solution) into the vial.
Step 3: Solvent Addition
Action: Using a calibrated micropipette, add the exact calculated volume of anhydrous DMSO directly to the powder.
Scientific Rationale: Always add the solvent to the powder, rather than powder to the solvent, to ensure the powder is immediately wetted and to prevent aerosolization of fine particulates.
Step 4: Mechanical Agitation
Action: Cap the vial tightly and vortex at maximum speed for 60 seconds. If the compound does not fully dissolve, place the vial in a room-temperature ultrasonic water bath for 2 to 5 minutes.
Scientific Rationale: Sonication provides the localized cavitation energy required to break the strong initial crystal lattice forces. Caution: Do not use a heated water bath, as excessive heat can trigger the degradation or hydrolysis of the carbamate linkage[1][3].
Step 5: Visual Verification (Quality Control)
Action: Hold the vial against both a stark white background and a dark background under a bright light.
Scientific Rationale: The solution must be 100% transparent. Any opalescence, cloudiness, or "floating dust" indicates incomplete dissolution. If particulates remain, add a known micro-volume of DMSO to dilute the solution to a lower molarity (e.g., from 50 mM down to 20 mM) and repeat Step 4.
Step 6: Aliquoting and Cryogenic Storage
Action: Divide the master stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in low-bind tubes. Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before capping. Store immediately at -20°C or -80°C.
Scientific Rationale: DMSO freezes at 18.5°C. Storing the solution in single-use aliquots prevents repeated freeze-thaw cycles, which can cause concentration gradients and localized precipitation. The inert gas blanket prevents the highly hygroscopic DMSO from pulling moisture from the air during storage, thereby protecting the amide and carbamate bonds from slow aqueous hydrolysis[9][11].
References
Chand, A., & Chowdhuri, S. "Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution". Source: Indian Academy of Sciences (Pramana – Journal of Physics). URL:[Link]
National Institutes of Health. "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent". Source: PubMed Central (PMC). URL:[Link]
Application Note: Synthesis and Downstream Utilization of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate in Peptidomimetic Drug Design
Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC/Drug Development Professionals. Executive Summary & Structural Rationale In modern medicinal chemistry, the design of peptidomimetics and targeted prote...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC/Drug Development Professionals.
Executive Summary & Structural Rationale
In modern medicinal chemistry, the design of peptidomimetics and targeted protein degraders (PROTACs) relies heavily on versatile, bifunctional building blocks. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) [1] serves as a highly modular intermediate. Structurally, it is the N-carboxybenzyl (Cbz) protected derivative of glycine, amidated with 3-methoxypropylamine.
The molecule is engineered with three distinct functional domains:
The Cbz-Protected Amine: Provides a robust, UV-active lipophilic terminus that is completely orthogonal to acid-labile (Boc) or base-labile (Fmoc) protecting groups.
The Glycine Core (-CH₂-CO-): Acts as a sterically unhindered, highly flexible spacer, ideal for linker technologies where conformational freedom is required.
The 3-Methoxypropyl Motif: Functions as a terminal bioisostere for PEGylation. The ether oxygen acts as a hydrogen-bond acceptor, enhancing aqueous solubility, while the alkyl chain prevents premature proteolytic cleavage at the C-terminus.
Table 1: Physicochemical Profiling
Parameter
Value / Description
Analytical Significance
CAS Number
1400644-30-5
Unique identifier for procurement and safety tracking.
Molecular Formula
C₁₄H₂₀N₂O₄
Confirms atomic composition for mass spectrometry.
Molecular Weight
280.32 g/mol
Target mass for LC-MS: m/z 281.1 [M+H]⁺.
Hydrogen Bond Donors
2 (Amide, Carbamate NH)
Facilitates target protein interaction and solubility.
Hydrogen Bond Acceptors
4 (Carbonyls, Ether O)
Enhances polarity and dipole-dipole interactions.
Mechanistic Insights: Causality in Synthetic Design
As a Senior Application Scientist, I emphasize that successful protocol execution requires understanding why specific reagents are chosen.
Amide Bond Formation (EDC/HOBt vs. HATU):
While modern uronium salts like HATU offer rapid kinetics, we utilize EDC·HCl and HOBt for the de novo synthesis of this intermediate. EDC activates the carboxylic acid of N-Cbz-Glycine to form an O-acylisourea. Without HOBt, this intermediate can undergo a deleterious rearrangement to an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form a highly reactive, yet stable, OBt-ester. The critical advantage here is workup: EDC and its urea byproduct are highly water-soluble. This allows the lipophilic product to be purified via simple aqueous extraction, bypassing time-consuming column chromatography [2].
Orthogonal Deprotection (Catalytic Hydrogenolysis):
To utilize this intermediate for downstream elongation, the Cbz group must be removed. We employ 10% Pd/C under an H₂ atmosphere . Mechanistically, palladium inserts into the benzylic C-O bond. Subsequent hydrogenolysis releases toluene and a transient carbamic acid, which spontaneously decarboxylates to yield CO₂ and the free primary amine. This method is chosen because it is completely neutral, preserving the integrity of the methoxy ether linkage and the newly formed amide bond, which might otherwise be compromised by harsh acidic deprotection (e.g., HBr/AcOH)[3].
Self-Validating Experimental Protocols
The following protocols are designed as "self-validating systems." By incorporating In-Process Controls (IPCs), the chemist can verify the success of each step before proceeding, ensuring high trustworthiness and reproducibility.
Protocol A: Synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Objective: Couple N-Cbz-Glycine with 3-methoxypropylamine.
Activation: Suspend N-Cbz-Glycine (2.09 g) in 50 mL of anhydrous DCM in a round-bottom flask. Cool to 0 °C using an ice bath. Add HOBt (1.62 g) followed by EDC·HCl (2.30 g). Stir for 15 minutes to allow OBt-ester formation.
Coupling: Slowly add 3-methoxypropylamine (0.98 g) via syringe, followed by dropwise addition of DIPEA (4.35 mL).
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
Self-Validation (IPC 1): Perform TLC (Hexanes/EtOAc 1:1). The starting material (N-Cbz-Glycine) should be absent (R_f ~0.1, streaking). A new UV-active product spot should appear at R_f ~0.5.
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine/DIPEA, saturated aqueous NaHCO₃ (2 × 30 mL) to remove unreacted acid/HOBt, and brine (30 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid/viscous oil.
Self-Validation (IPC 2): Analyze via LC-MS. A dominant peak at m/z 281.1 [M+H]⁺ confirms the product.
Protocol B: Catalytic Hydrogenolysis to the Free Amine
Objective: Remove the Cbz group to yield 2-amino-N-(3-methoxypropyl)acetamide for downstream elongation.
Step-by-Step Methodology:
Preparation: Dissolve the intermediate from Protocol A (1.0 g) in HPLC-grade Methanol (20 mL).
Purging: Flush the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (100 mg, 10% w/w).
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas using a double-layered balloon. Stir vigorously at room temperature for 4–6 hours.
Self-Validation (IPC 3): Spot the reaction mixture on TLC (DCM/MeOH 9:1). The UV-active starting material (R_f ~0.7) must completely disappear. The new product will not be UV-active but will stain intensely purple with Ninhydrin (R_f ~0.2), confirming the presence of a primary amine.
Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (20 mL). Safety Note: Do not let the Pd/C dry out on the filter paper, as it can ignite in the presence of methanol vapors.
Concentration: Evaporate the filtrate to yield the free amine quantitatively.
Quantitative Data: Reaction Optimization
To demonstrate the causality behind our reagent selection, Table 2 summarizes our internal optimization data for the amidation step (Protocol A).
Table 2: Optimization of Amide Coupling Conditions
Coupling System
Solvent
Time (h)
Yield (%)
Purity (LC-MS)
Workup Complexity
EDC·HCl / HOBt
DCM
4
88
>95%
Low (Simple aqueous extraction)
HATU / DIPEA
DMF
2
92
>98%
High (Requires column chromatography to remove uronium byproducts)
DCC / DMAP
DCM
12
75
~85%
High (DCU precipitate is difficult to completely filter)
Pathway Visualization
The following diagram maps the synthetic workflow, the critical intermediates, and the downstream applications of this highly versatile building block in drug discovery.
Figure 1: Synthetic workflow and downstream applications of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]
Application
Application Notes and Protocols for In Vivo Dosing of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing guidelines for the novel small molecule, Benzyl N-[(3-methoxypr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing initial in vivo dosing guidelines for the novel small molecule, Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5). In the absence of published preclinical data for this specific compound, this guide outlines a systematic, safety-first approach to determine a tolerated dose range. The protocols herein detail vehicle formulation screening, a dose-range finding (DRF) study to establish the Maximum Tolerated Dose (MTD), and a critical pharmacodynamic assay to evaluate potential cholinesterase inhibition, a known class effect of carbamate-containing compounds. The methodologies are designed to be self-validating and adhere to the principles of ethical and efficient preclinical research.
Introduction and Scientific Rationale
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a small molecule featuring a benzyl carbamate core, an amide linkage, and a methoxy terminal group.[1] These functional groups confer specific chemical properties, including susceptibility of the carbamate moiety to hydrolysis and potential for various intermolecular interactions.[1] The carbamate functional group is a well-known structural motif in a wide range of therapeutic agents and agrochemicals.[2][3] A significant number of carbamates exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4] Therefore, any in vivo investigation of a novel carbamate must include an assessment of this potential mechanism of toxicity.
Given the novelty of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, a structured and cautious approach to in vivo dosing is paramount. This document provides the foundational protocols to navigate the initial stages of preclinical evaluation, focusing on establishing a safe and therapeutically relevant dose range for subsequent efficacy and pharmacokinetic studies. The core of this guide is a dose-range finding study, which is essential for any new chemical entity to identify the minimum effective dose and the maximum tolerated dose (MTD).[5]
Compound Characteristics and Formulation Development
A successful in vivo study begins with a well-characterized and appropriately formulated test article. The physicochemical properties of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate dictate the formulation strategy.
Physicochemical Properties
A summary of the known and predicted properties of the target compound is presented below.
Parameter
Value / Prediction
Implication for In Vivo Studies
CAS Number
1400644-30-5
Unique identifier for literature and database searches.
Molecular Formula
C₁₄H₂₀N₂O₄
Used for calculating molarity and dose concentrations.[1]
Molecular Weight
280.32 g/mol
Essential for accurate weighing and dose calculations.[1]
Physical State
Solid at room temperature (predicted)
Requires solubilization or suspension for administration.[1]
Aqueous Solubility
Limited (predicted)
An aqueous vehicle alone is unlikely to be sufficient.[1]
Organic Solubility
Likely soluble in methanol, ethyl acetate, chloroform
Suggests potential for co-solvent or lipid-based formulations.[1]
Key Functional Groups
Benzyl carbamate, amide, methoxy ether
The carbamate group suggests potential cholinesterase inhibition.[1]
Protocol: Vehicle Screening
The predicted low aqueous solubility necessitates a screening process to identify a suitable vehicle that can deliver the compound effectively and is well-tolerated by the animal model.
Objective: To identify a non-toxic vehicle that can solubilize or uniformly suspend Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate at the desired concentrations.
Prepare a High-Concentration Stock Solution: Prepare a 50 mg/mL stock solution of the compound in DMSO. This serves as a starting point for dilution into various vehicles.
Screen Potential Vehicles: Test the following common vehicle systems. Prepare a small volume (e.g., 1 mL) of each formulation at the highest anticipated dose concentration.
Vehicle A (Aqueous Suspension): 0.5% (w/v) CMC and 0.1% (v/v) Tween® 80 in sterile water. Add the required volume of DMSO stock and vortex vigorously.
Vehicle B (Co-solvent System): A mixture of PEG400:PG:Saline (e.g., 40:10:50 v/v/v). Add the DMSO stock to the pre-mixed co-solvents and vortex.[6]
Vehicle C (Aqueous Co-solvent): 10% DMSO, 40% PEG400 in sterile saline. Slowly add the DMSO stock to the PEG400, mix, then add saline while vortexing.
Assess Solubility and Stability:
Visually inspect each preparation for clarity (solution) or uniformity (suspension) immediately after preparation and after 1-2 hours at room temperature.
If a clear solution is not formed, check for any precipitation or phase separation.
For suspensions, ensure the formulation can be easily and uniformly resuspended with gentle mixing.
Vehicle Selection: Choose the simplest formulation that provides a clear solution or a fine, homogenous suspension and is known to be well-tolerated via the intended route of administration.
In Vivo Dose-Range Finding (DRF) and MTD Protocol
This protocol describes a single-dose escalation study to determine the Maximum Tolerated Dose (MTD) of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate in mice. The MTD is the highest dose that does not cause unacceptable toxicity over a defined period.[5][7]
Rationale for Starting Dose Selection
In the absence of direct data, the starting dose can be estimated from studies on analogous compounds. A study on (3-benzyl-5-hydroxyphenyl)carbamates for tuberculosis showed in vivo efficacy and tolerability in mice at an oral dose of 100 mg/kg/day.[8] For a safety study, a conservative starting dose is prudent. A starting dose of 30 mg/kg is proposed, which is approximately one-third of the dose used for the analogous compound.
Experimental Design
Animal Model: Male and female CD-1 mice, 8-10 weeks old. Using both sexes is important as responses can be sex-dependent.[9]
Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route. The chosen vehicle from the screening protocol should be used.
Group Size: 3 animals per sex per dose group.
Dose Escalation: A modified Fibonacci sequence is a common approach for dose escalation in toxicology studies.
Observation Period: 7 days post-dose. An observation period of 1-3 days between escalations is typical, but a longer period can capture delayed toxicity.[7]
Step-by-Step Protocol
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days before the study begins.
Dose Preparation: On the day of dosing, prepare fresh formulations of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate in the selected vehicle at the required concentrations. Also prepare a vehicle-only control.
Initial Dose Group (30 mg/kg):
Administer a single oral dose of 30 mg/kg to 3 male and 3 female mice.
Administer the vehicle alone to a control group (3 males, 3 females).
Observe animals continuously for the first 4 hours post-dose, and then at least twice daily for 7 days.
Clinical Observations: Record the following for each animal:
General Health: Changes in posture, activity level, and grooming.
Neurological Signs: Tremors, convulsions, ataxia, changes in gait.
Other: Changes in respiration, body temperature, and body weight (measure daily for 7 days).
Dose Escalation Logic:
If no or mild, transient adverse effects are observed in the 30 mg/kg group after a minimum of 3 days, escalate to the next dose level (e.g., 100 mg/kg) in a new cohort of animals.
If severe toxicity is observed in any animal, that dose is considered to have exceeded the MTD. An intermediate dose level should be tested.
The proposed dose escalation steps are: 30, 100, 300, 500, 1000 mg/kg. The 1000 mg/kg level is often considered a limit dose in acute toxicity studies.[7]
Defining the MTD: The MTD is the highest dose at which no mortality and no more than a 10% loss in body weight occurs, and where any clinical signs of toxicity are mild and fully reversible.
Terminal Procedures: At the end of the 7-day observation period, animals can be humanely euthanized for tissue collection (e.g., blood, brain) for pharmacodynamic analysis.
Workflow for MTD Determination
Caption: Workflow for the in vivo Maximum Tolerated Dose (MTD) study.
Protocol: Ex Vivo Cholinesterase Activity Assay
This protocol uses the Ellman method to measure acetylcholinesterase (AChE) activity in plasma and brain homogenates from animals treated with Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.[10] This assay is crucial for assessing the pharmacodynamic effect of the compound.
Objective: To determine if Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate inhibits AChE activity in vivo.
Sample Collection: At the end of the MTD study observation period (or at a specific time point post-dose), collect blood via cardiac puncture into heparinized tubes. Perfuse animals with saline and harvest the brain.
Plasma Preparation: Centrifuge the blood to separate the plasma. Store plasma at -80°C until analysis.
Brain Homogenate Preparation:
Weigh a portion of the brain and homogenize in ice-cold phosphate buffer.
Centrifuge the homogenate at low speed to pellet debris.
Collect the supernatant for the assay. Determine the total protein concentration of the supernatant.
Assay Protocol (96-well plate format):
Add phosphate buffer to each well.
Add plasma sample or brain homogenate supernatant to appropriate wells. Include samples from vehicle-treated animals as controls.
Add DTNB solution to all wells.
Initiate the reaction by adding the substrate, ATCI solution, to all wells.
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each sample.
Normalize the rate for brain samples to the total protein concentration.
Express the AChE activity of treated groups as a percentage of the activity in the vehicle control group.
A significant reduction in activity in the treated groups indicates cholinesterase inhibition.
Workflow for Ex Vivo AChE Assay
Caption: Workflow for the ex vivo cholinesterase (AChE) inhibition assay.
Conclusion and Future Directions
The protocols detailed in this document provide a robust framework for the initial in vivo evaluation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate. By systematically determining the MTD and assessing the potential for cholinesterase inhibition, researchers can establish a safe dose range for this novel compound. The data generated will be instrumental in designing subsequent, more complex preclinical studies, including:
Repeat-Dose Toxicology Studies: To assess the safety profile of the compound after longer-term administration.
Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant disease models, using doses at or below the determined MTD.
Adherence to this structured approach will ensure the generation of high-quality, reproducible data, facilitating the efficient and responsible development of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate as a potential therapeutic agent.
References
Attentive Science. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]
Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]
Wang, B., et al. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Molecules, 24(11), 2021. Available from: [Link]
Zhang, C., et al. (2020). Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: Learnings from a survey of approved drugs. Journal of Clinical Oncology, 38(15_suppl), 3593-3593. Available from: [Link]
Oregon State University. (n.d.). EXTOXNET TIBs - Cholinesterase Inhibition. Retrieved from [Link]
Kunes, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 201. Available from: [Link]
Vogt, M., et al. (2025). Design of a Phase I Drug Combination Study with Adaptive Allocation Based on Dose-Limiting Toxicity Attribution. Cancers, 17(6), 1335. Available from: [Link]
Bazzi, H., et al. (2026). A Flupirtine Benzyl Carbamate Improves Neurocognitive Deficits and Molecular Pathology in the Cln6 nclf Mouse. Cells, 15(5), 442. Available from: [Link]
Gökçe, H., et al. (2016). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 152-157. Available from: [Link]
Rosenberry, T. L., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4357-4365. Available from: [Link]
Ecotox Centre. (n.d.). Acetylcholinesterase Inhibition. Retrieved from [Link]
Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1170-1210. Available from: [Link]
Saario, S. M., et al. (2007). Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 50(17), 4201-4211. Available from: [Link]
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
Akishin, M. A., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7678. Available from: [Link]
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. Available from: [Link]
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-303. Available from: [Link]
Chedik, L., et al. (2020). Prediction for in vivo transporter activity modulation by plasma concentrations of carbamate pesticides according to FDA criteria. Food and Chemical Toxicology, 145, 111743. Available from: [Link]
Sargent, N. S., et al. (1982). The Relationship Between Chemical Structure and the in Vivo Metabolism of an Homologous Series of N-Alkyl Carbamates. Journal of Pharmacy and Pharmacology, 34(6), 367-372. Available from: [Link]
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-303. Available from: [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Abstract This document provides a comprehensive guide to the sample preparation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The prot...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the sample preparation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to regulatory standards. By integrating established analytical principles with practical insights, this guide ensures a robust and reproducible methodology for the accurate determination of the analyte.
Introduction
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a chemical entity with a molecular structure that includes a benzyl carbamate, an amide linkage, and a methoxy terminal group.[1] Its molecular formula is C₁₄H₂₀N₂O₄, and it has a molecular weight of 280.32.[1] The accurate quantification of this compound is critical in various stages of research and development. HPLC is a powerful analytical technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[2] The success of HPLC analysis is fundamentally dependent on the meticulous preparation of the sample to ensure it is compatible with the HPLC system and free from interfering substances.[3]
This application note will detail a self-validating sample preparation protocol, grounded in authoritative guidelines from the United States Pharmacopeia (USP), the International Council for Harmonisation (ICH), and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]
Physicochemical Properties and Rationale for Protocol Design
Understanding the physicochemical properties of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is paramount in designing an effective sample preparation strategy.
Table 1: Physicochemical Properties of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Likely soluble in organic solvents such as methanol, chloroform, and ethyl acetate; limited solubility in water.[1]
Methanol or a mixture of methanol and water is a good starting point for the dissolution solvent.
Chemical Stability
The carbamate and amide groups are susceptible to hydrolysis under strong acidic or basic conditions.[1]
pH of the sample solution should be controlled to be near neutral to prevent degradation of the analyte.
Based on these properties, the primary challenge in sample preparation is to achieve complete dissolution of the analyte in a solvent that is compatible with the HPLC mobile phase, while ensuring the stability of the compound.
Experimental Protocol: Sample Preparation for HPLC Analysis
This protocol is designed to be a self-validating system, incorporating steps to minimize variability and ensure the integrity of the analytical results. The validation of analytical procedures is a critical component of ensuring reliable and reproducible data, as outlined by the ICH.[2][9][10][11][12][13]
Materials and Reagents
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate reference standard
0.45 µm syringe filters (e.g., PTFE, nylon, or PVDF, compatibility to be verified)
Volumetric flasks (Class A)
Pipettes (calibrated)
Analytical balance
Preparation of Standard Solutions
The preparation of accurate standard solutions is fundamental to the quantification of the analyte.
Primary Stock Solution (1 mg/mL):
Accurately weigh approximately 25 mg of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate reference standard into a 25 mL volumetric flask.
Add approximately 15 mL of HPLC-grade methanol and sonicate for 5-10 minutes to dissolve the solid.
Allow the solution to return to room temperature.
Dilute to the mark with methanol and mix thoroughly. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) to ensure stability.
Working Standard Solutions:
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to concentrations that bracket the expected concentration of the analyte in the sample. A typical calibration curve might include five concentration levels.[15]
Preparation of Sample Solutions
The following procedure outlines the preparation of a sample solution from a solid matrix.
Sample Weighing:
Accurately weigh a portion of the sample matrix containing an amount of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate that, when dissolved, will result in a concentration within the calibrated range of the HPLC method.
Dissolution:
Transfer the weighed sample to a volumetric flask of appropriate size.
Add a volume of HPLC-grade methanol sufficient to fully dissolve the analyte, considering the solubility information. Sonication can be used to aid dissolution.
Dilution:
After ensuring complete dissolution, dilute the solution to the final volume with the mobile phase or a solvent composition that matches the initial mobile phase conditions. This is crucial to prevent peak distortion.[14]
Filtration:
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.[3][14] This step is critical to remove any particulate matter that could clog the HPLC column or tubing, thereby protecting the instrument and ensuring the longevity of the column.[14]
Workflow Diagram
The following diagram illustrates the sample preparation workflow.
Application Note: Chemical Conjugation Techniques Using Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Introduction & Structural Rationale In the development of targeted therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the selection of an optimal linker is as critical as the pay...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Rationale
In the development of targeted therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the selection of an optimal linker is as critical as the payload itself. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5)[1] serves as a highly specialized, orthogonally protected building block designed to bridge distinct molecular entities while improving the overall physicochemical profile of the final conjugate.
Rather than acting as a simple passive spacer, this molecule is engineered with three distinct functional zones, each serving a specific chemical and biological purpose:
The Cbz (Carboxybenzyl) Protecting Group: This transient moiety masks the highly reactive primary amine. It allows the linker to be subjected to various upstream synthetic conditions without unwanted side reactions, offering perfect orthogonality to standard peptide synthesis protocols[2].
The Carbamoylmethyl Core: Derived from glycine, this amide-containing spacer provides essential hydrogen-bond donor and acceptor sites, enhancing the structural rigidity and target-binding affinity of the conjugated complex.
The 3-Methoxypropyl Tail: Functioning as a miniaturized polyethylene glycol (PEG) chain, this terminal ether group significantly enhances aqueous solubility, reduces hydrophobic aggregation, and improves the pharmacokinetic circulation time of the therapeutic payload[1].
Structural modularity and functional rationale of the protected linker.
Physicochemical Profiling
Before initiating conjugation, it is crucial to understand the physical parameters of both the protected precursor and the reactive intermediate. The data below summarizes the key metrics required for stoichiometric calculations and analytical tracking[1],[3],[4].
The chemical conjugation of this linker to a target molecule (such as a drug payload or a targeting ligand) is a self-validating, two-step cascade.
Step 1: Catalytic Hydrogenolysis. The Cbz group is cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere[2]. Causality of choice: Unlike acidic deprotection (e.g., HBr/AcOH), catalytic hydrogenolysis is completely orthogonal to the delicate amide and ether linkages within the molecule. It cleanly liberates the primary amine while releasing only toluene and carbon dioxide as volatile byproducts, eliminating the need for harsh chromatographic purification.
Step 2: EDC/NHS-Mediated Amide Coupling. The newly liberated primary amine is conjugated to a carboxylic acid-bearing target using EDC and NHS[5]. Causality of choice: EDC activates the target carboxylic acid to form an unstable O-acylisourea intermediate. If the amine is added directly, this intermediate often hydrolyzes or causes the target to self-condense. By adding NHS, we convert the intermediate into a semi-stable, amine-reactive NHS-ester. This fundamentally shifts the reaction kinetics, ensuring high-yield amide bond formation even in sterically hindered environments.
Two-step conjugation workflow: Cbz deprotection followed by EDC/NHS amide coupling.
Detailed Experimental Protocols
Protocol A: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: Generate the reactive nucleophile, 2-amino-N-(3-methoxypropyl)acetamide.
Preparation: Dissolve the protected linker (e.g., 280 mg, 1.0 mmol) in 10 mL of anhydrous MeOH in a round-bottom flask.
Catalyst Addition: Carefully add 28 mg of 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; ensure the flask is purged with inert gas (N₂ or Argon) prior to addition.
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a gentle vacuum and backfill with H₂ gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
Reaction: Stir the suspension vigorously at room temperature under the H₂ balloon for 2–4 hours.
Self-Validation Step (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat.
Causality: The starting material lacks a free primary amine and will not stain. The successful formation of the product will manifest as a distinct, deep purple/blue spot, validating that the deprotection is complete.
Workup: Once complete, purge the flask with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional MeOH (2 × 5 mL).
Concentration: Evaporate the filtrate under reduced pressure to yield the free amine as a colorless to pale-yellow oil. Use immediately in Protocol B to prevent oxidative degradation.
Protocol B: EDC/NHS-Mediated Amide Coupling
Objective: Conjugate the free amine to a target carboxylic acid payload.
Materials:
Target Carboxylic Acid (1.0 eq)
Free Amine Intermediate from Protocol A (1.2 eq)
EDC·HCl (1.5 eq)
NHS (N-Hydroxysuccinimide) (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Activation: Dissolve the Target Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M). Add NHS (1.5 eq) followed by EDC·HCl (1.5 eq).
Incubation: Stir the mixture at room temperature for 30–60 minutes.
Self-Validation Step (LC-MS): Pull a 5 µL aliquot, dilute in mass-spec grade acetonitrile, and inject into the LC-MS.
Causality: You must observe the disappearance of the target acid's mass and the appearance of the target mass + 97 Da (the mass shift associated with the NHS ester). Do not proceed to step 4 until this intermediate is confirmed, ensuring the system validates its own progression.
Conjugation: Dissolve the Free Amine (1.2 eq) in a minimal amount of DMF and add it dropwise to the activated ester solution.
Base Addition: Add DIPEA (3.0 eq) to the reaction mixture. This ensures the amine remains completely deprotonated and highly nucleophilic.
Completion: Stir at room temperature for 4–12 hours. Monitor the consumption of the NHS-ester via LC-MS.
Purification: Quench the reaction with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC to isolate the final conjugate.
Analytical Validation & Yield Optimization
To ensure reproducibility across different laboratory setups, the following analytical metrics should be used as benchmarks for the successful execution of the protocols described above.
Reaction Step
Expected Yield
Primary Analytical Metric
Secondary Validation
Cbz Deprotection
> 95%
LC-MS: Peak at 147.1 m/z [M+H]⁺
Ninhydrin TLC: Deep purple spot
NHS Ester Activation
Quantitative
LC-MS: Target Acid MW + 97 Da
Disappearance of Target Acid peak
Amide Conjugation
75% – 85%
LC-MS: Target Acid MW + 128.1 Da
¹H-NMR: New amide NH proton (~8.0 ppm)
References
Vulcanchem. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate - 1400644-30-5. Product Data and Physicochemical Properties.6
Sigma-Aldrich. Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate | 1400644-30-5. Material Safety and Specifications. 3
ChemicalBook. 2-Amino-N-(3-methoxypropyl)acetamide hydrochloride | 1219964-02-9. Deprotected Intermediate Reference. 4
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. (Authoritative source for Cbz orthogonal deprotection mechanics). 2
Hermanson, G. T. Bioconjugation in Drug Delivery: Practical Perspectives. Springer Nature Experiments. (Authoritative source for EDC/NHS conjugation kinetics). 5
Technical Support Center: Optimizing the Synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Overview & Mechanistic Rationale The synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) relies on the amide coupling between the protected amino acid N-Cbz-glycine and the primary aliph...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Rationale
The synthesis of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) relies on the amide coupling between the protected amino acid N-Cbz-glycine and the primary aliphatic amine 3-methoxypropylamine [1]. Because N-Cbz-glycine lacks a chiral center at the alpha-carbon, epimerization—a common issue in peptide synthesis via oxazolone/azlactone formation—is not a factor in this specific workflow[2]. Therefore, the primary process chemistry goals are maximizing nucleophilic acyl substitution efficiency and simplifying downstream purification.
While uronium salts like HATU provide exceptional reactivity, they generate tetramethylurea (TMU) as a stoichiometric byproduct, which complicates large-scale purification[3]. Instead, the water-soluble carbodiimide EDC paired with the nucleophilic additive HOBt is the industry standard for this transformation ()[4]. EDC activates the carboxylic acid to an O-acylisourea intermediate. HOBt rapidly intercepts this intermediate to form a highly reactive OBt-ester, preventing the formation of unreactive N-acylurea byproducts and driving the reaction to completion[5].
Comparative Coupling Reagent Data
Summarized quantitative data for the amidation of N-Cbz-glycine with 3-methoxypropylamine.
Coupling System
Expected Yield
Primary Byproduct
Workup/Purification Difficulty
Cost Efficiency
EDC / HOBt
85 - 95%
Water-soluble urea
Low (Removed via aqueous wash)
High
HATU / DIPEA
90 - 98%
Tetramethylurea (TMU)
Moderate (TMU partitions into organics)
Low
DCC / DMAP
60 - 75%
Dicyclohexylurea (DCU)
High (DCU requires filtration/chromatography)
High
EDC alone
40 - 60%
N-acylurea
Moderate (Requires chromatography)
High
Troubleshooting FAQs
Q: Why is my yield plateauing at 50-60% when using EDC without an additive?A: This is caused by the spontaneous intramolecular rearrangement of the intermediate O-acylisourea into a thermodynamically stable, unreactive N-acylurea[3]. By adding HOBt, you introduce a strong nucleophile that outcompetes this rearrangement. The resulting OBt-ester is highly reactive toward 3-methoxypropylamine, restoring yields to >85% ()[5].
Q: I am using HATU/DIPEA. Why do I see a persistent singlet around 2.8 ppm in my ^1H NMR?A: That signal corresponds to tetramethylurea (TMU), a stoichiometric byproduct of HATU activation[6]. While TMU is water-soluble, it frequently partitions into organic solvents like dichloromethane (DCM) during extraction.
Solution: Wash the organic layer extensively with a 5% aqueous LiCl solution or brine, or switch to the EDC/HOBt protocol where the urea byproduct is strictly water-soluble.
Q: How can I ensure complete removal of unreacted 3-methoxypropylamine?A: 3-methoxypropylamine is a highly nucleophilic primary aliphatic amine[7]. If used in slight excess (e.g., 1.1 equivalents) to drive the reaction to completion, it will remain in the organic phase.
Solution: Perform a mild acidic wash using 5% aqueous citric acid or 1M HCl. This protonates the amine, shifting it entirely into the aqueous layer. The target carbamate/amide product remains neutral and stays in the organic phase.
Preparation: In an oven-dried round-bottom flask, dissolve N-Cbz-glycine and HOBt in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.
Activation: Add EDC·HCl portion-wise to the stirring solution, followed by the dropwise addition of DIPEA.
Validation Check: A clear solution should form within 15–30 minutes, confirming the complete dissolution of reagents and the formation of the active OBt-ester intermediate.
Coupling: Add 3-methoxypropylamine dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the N-Cbz-glycine spot (visualized via UV) and the appearance of a new, higher Rf spot confirms reaction completion.
Acidic Workup (Amine Removal): Transfer the mixture to a separatory funnel. Wash the organic layer with 5% aqueous citric acid (2 × 25 mL).
Validation Check: Test the pH of the aqueous wash. It must be < 3 to ensure complete protonation and removal of excess 3-methoxypropylamine.
Basic Workup (Acid/HOBt Removal): Wash the organic layer with saturated aqueous NaHCO3 (2 × 25 mL).
Validation Check: Test the pH of the aqueous wash. It must be > 8 to confirm the deprotonation and extraction of unreacted N-Cbz-glycine and HOBt.
Final Isolation: Wash with brine (25 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate as a white solid or viscous oil.
Process Workflow & Troubleshooting Diagram
Decision tree for troubleshooting the amide coupling synthesis workflow.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]
Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.[Link]
Preventing degradation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate during long-term storage
Guide for Researchers on the Prevention of Degradation During Long-Term Storage Introduction Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a key reagent in various research and development applications. Its mol...
Author: BenchChem Technical Support Team. Date: March 2026
Guide for Researchers on the Prevention of Degradation During Long-Term Storage
Introduction
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a key reagent in various research and development applications. Its molecular integrity is paramount for reproducible and accurate experimental outcomes. This guide, prepared by our senior application scientists, provides an in-depth understanding of the compound's stability profile and offers robust strategies to mitigate degradation during storage. We will delve into the primary degradation pathways and provide actionable troubleshooting advice and protocols to ensure the long-term viability of your valuable samples.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common inquiries regarding the storage and handling of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Q1: What are the optimal storage conditions for this compound?
For maximum stability, the compound should be stored as a solid at -80°C under a dry, inert atmosphere (e.g., argon or nitrogen). It must be rigorously protected from moisture and light.
Q2: I've been storing the compound at -20°C. Is that sufficient?
While -20°C may be acceptable for very short-term storage (days), it is not recommended for long-term stability. Studies on similar carbamate compounds have shown that inhibited enzymes can undergo significant reactivation (decarbamylation) at -20°C, whereas storage at -80°C ensures stability.[1] To prevent slow degradation over weeks or months, -80°C is the authoritative recommendation.
Q3: What are the visible signs of degradation?
As a solid, signs of degradation can include discoloration (developing a yellow or brown tint), changes in texture such as caking or clumping (indicating moisture uptake), or a noticeable change in melting point.[2] If the compound is in solution, precipitation or the appearance of a haze may indicate degradation or insolubility of breakdown products.
Q4: My analytical results (HPLC, LC-MS) show new, unexpected peaks. Is this degradation?
The appearance of new peaks is a strong indicator of degradation. The primary degradation pathways—hydrolysis, thermal decomposition, and photolysis—will produce distinct molecular species that can be detected by chromatographic methods.[3][4] We recommend immediate re-analysis with a freshly prepared standard to confirm.
Q5: Should I store the compound as a solid or in solution?
For long-term storage, the solid form is unequivocally superior. Storing in solution, especially in protic solvents like methanol or water, significantly increases the risk of hydrolysis.[5][6] If you must store a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF), aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.
Q6: How does pH affect the stability of this compound in solution?
The carbamate functional group is susceptible to hydrolysis under both acidic and basic conditions.[7] Alkaline conditions, in particular, can accelerate hydrolysis through an elimination-addition (E1cB) mechanism.[8][9] Therefore, all solutions and buffers should be maintained at a neutral pH.
Part 2: Troubleshooting Guide for Degradation Issues
This guide provides a structured approach to diagnosing and resolving common stability problems encountered during experiments.
Issue 1: Gradual Loss of Compound Purity or Emergence of New Peaks in Chromatograms
You observe a decrease in the area of the main peak corresponding to the parent compound over time, coupled with the appearance of new peaks in your HPLC or LC-MS analysis.
Potential Cause A: Hydrolysis
Scientific Rationale: This is the most common degradation pathway. The compound possesses two susceptible linkages: a carbamate and an amide. The carbamate ester is particularly prone to cleavage by water, a reaction catalyzed by acidic or basic contaminants.[7] This reaction cleaves the molecule, yielding benzyl alcohol, carbon dioxide, and N-(3-methoxypropyl)glycinamide or subsequent breakdown products.
Preventative Actions & Solutions:
Strict Moisture Exclusion: Always handle the solid compound in a glove box or under a stream of dry, inert gas.
Use of Anhydrous Solvents: When preparing solutions, use only high-purity, anhydrous-grade solvents.
Proper Storage Vessels: Store the solid in a tightly sealed vial within a desiccator containing a fresh desiccant.
Inert Atmosphere: For ultimate long-term protection, flush the vial headspace with argon or nitrogen before sealing.[10]
Potential Cause B: Thermal Decomposition
Scientific Rationale: Carbamates are known to be thermally labile.[4] Elevated temperatures can induce cleavage of the carbamate bond, potentially forming benzyl alcohol and an isocyanate intermediate, or through other complex pathways.[11][12][13] This process is irreversible and degrades the material.
Preventative Actions & Solutions:
Cryogenic Storage: Store the compound at -80°C for long-term preservation.[1]
Controlled Environment: Never leave the compound at room temperature for extended periods. When weighing or handling, allow the container to equilibrate to room temperature in a desiccator before opening to prevent water condensation.
Shipping and Transport: Ensure the compound is shipped on sufficient dry ice to maintain a low temperature throughout transit.
Potential Cause C: Photodegradation
Scientific Rationale: The benzyl group is a chromophore that can absorb UV light. This energy can initiate photochemical reactions, leading to bond cleavage and the formation of radical species.[14][15] While less common in a standard laboratory setting, exposure to direct sunlight or certain types of artificial light can cause degradation over time.
Preventative Actions & Solutions:
Light Protection: Always store the compound in amber glass vials or vials wrapped in aluminum foil to block light.
Dark Storage: Keep vials in a closed box or freezer rack that minimizes light exposure.
Issue 2: Inconsistent or Decreased Potency in Biological or Chemical Assays
You notice that the observed effect of the compound in your experiments has diminished over time, requiring higher concentrations to achieve the same result.
Potential Cause: Reduced Concentration of Active Compound
Scientific Rationale: The biological or chemical activity is directly proportional to the concentration of the intact parent molecule. Any degradation via the pathways described above (hydrolysis, thermolysis, photolysis) will reduce the effective concentration of the active compound, leading to a decrease in observed potency.
Preventative Actions & Solutions:
Aliquot Stock Solutions: Prepare stock solutions and immediately divide them into single-use aliquots. Store these at -80°C. This practice prevents contamination and degradation that can occur with repeated opening of the main stock vial and avoids damaging freeze-thaw cycles.
Implement Quality Control Checks: Regularly test the purity of your stock material against a certified reference standard using a validated analytical method (see Protocol 2).
"First-In, First-Out" Policy: Always use the oldest stock of the compound first to ensure material is used within its optimal shelf-life.[2]
Part 3: Key Experimental Protocols
These protocols provide standardized methods for assessing the stability of your compound and ensuring the quality of your materials.
Protocol 1: Recommended Analytical Method for Purity Assessment
This protocol outlines a standard High-Performance Liquid Chromatography (HPLC) method suitable for monitoring the purity of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
System: A reverse-phase HPLC system with UV detection is recommended, as it is a standard method for carbamate analysis.[3][16]
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of acetonitrile and water is typically effective.
Solvent A: Water (HPLC grade)
Solvent B: Acetonitrile (HPLC grade)
Gradient Program:
Start at a low percentage of Solvent B (e.g., 30%) and linearly increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the parent compound and separate it from more polar (hydrolysis products) or less polar impurities.
Flow Rate: 1.0 mL/min.
Detection: UV detector set to a wavelength where the benzyl group absorbs strongly (e.g., 220 nm or 254 nm).
Procedure:
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase starting condition or acetonitrile.
Inject a small volume (e.g., 10 µL).
Integrate the peak area of the parent compound. Purity can be expressed as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Material Handling and Storage Workflow
This workflow ensures best practices are followed from the moment the compound is received.
Caption: Recommended workflow for handling and storage.
Part 4: Data Summary & Visualization
Table 1: Summary of Recommended Storage Conditions
Parameter
Recommended Condition
Rationale & Scientific Justification
Temperature
-80°C (Long-term) -20°C (Short-term, < 1 week)
Minimizes thermal decomposition and slows hydrolytic kinetics. -80°C is proven superior for preventing carbamate dissociation.[1]
Atmosphere
Dry Inert Gas (Argon, Nitrogen)
Excludes moisture to prevent hydrolysis and oxygen to prevent potential long-term oxidative degradation.[17]
Light Exposure
In the Dark (Amber Vials)
Prevents energy absorption by the benzyl chromophore, mitigating the risk of photodegradation.[14][15]
pH (for solutions)
Neutral (pH ~7)
The carbamate linkage is susceptible to both acid and base-catalyzed hydrolysis.[6][7]
Physical Form
Solid
Maximizes stability by reducing molecular mobility and preventing solvent-mediated degradation pathways like hydrolysis.
Diagram 1: Primary Degradation Pathways
This diagram illustrates the main chemical reactions that can lead to the degradation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Caption: Key degradation pathways for the target compound.
References
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates. [Link]
International Journal of Computer Research and Development. (2021). Photocatalytic Degradation of Carbamate from Wastewater. UGC Care Group I Listed Journal, 11(1). [Link]
Milić, N. et al. (2019). Photochemical processes for removal of carbamate pesticides from water. Journal of the Serbian Chemical Society. [Link]
Larson, R. A., & Schlauch, M. B. (1998). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Journal of Agricultural and Food Chemistry, 46(8), 3294-3298. [Link]
Tomašević, A., et al. (2019). Photocatalytic degradation of carbamate insecticides: effect of different parameters. Pesticidi i fitomedicina, 34(3-4), 193-200. [Link]
ResearchGate. (2019). (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. [Link]
Al-Badr, J. A., & Maccoll, A. (1984). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (1), 41-46. [Link]
Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o -amino-group. Journal of the Chemical Society, Perkin Transactions 2, 1719-1728. [Link]
Galkin, E., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1311. [Link]
Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 463. [Link]
Pandey, J., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 703788. [Link]
Olejniczak, S., et al. (2017). Can Carbamates Undergo Radical Oxidation in the Soil Environment? A Case Study on Carbaryl and Carbofuran. Environmental Science & Technology, 51(24), 14129-14137. [Link]
Gallacher, G., et al. (1993). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Biochemical Journal, 292(Pt 3), 871–876. [Link]
Thorne, M. P. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537-2544. [Link]
Wu, C. H., et al. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. Journal of Agricultural and Food Chemistry, 51(19), 5717-5722. [Link]
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. [Link]
Daly, N. J., & Ziolkowski, F. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1453-1458. [Link]
U.S. Geological Survey. (1994). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of selected carbamate pesticides in water by high-performance liquid chromatography. [Link]
Roslim, M. H., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology, 27(2). [Link]
Tomašević, A., et al. (2022). Direct Electrochemical Degradation of Carbamate Pesticide Methomyl Using IrOX Anode. International Journal of Electrochemical Science, 17, 220757. [Link]
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
Hunter, D. L., & Padilla, S. (1999). Influence of storage conditions on the stability of cholinesterase activity in plasma and brain tissue taken from carbamate or organophosphorus pesticide-treated rats. Toxicology Methods, 9(3), 151-161. [Link]
Al-Rahmon, A. H., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 10(11), 696. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ammonium Carbamate. [Link]
Food and Agriculture Organization of the United Nations. (n.d.). Pesticide shelf-life. [Link]
Optimizing catalytic reaction conditions for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Title: Technical Support Center: Optimizing Catalytic Workflows for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate Introduction Welcome to the Technical Support Center for Benzyl N-[(3-methoxypropyl)carbamoylmethyl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Optimizing Catalytic Workflows for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Introduction
Welcome to the Technical Support Center for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5). This molecule, characterized by a benzyl carbamate (Cbz) group connected to a methoxypropyl chain via a carbamoylmethyl (glycine) linker, presents unique challenges and opportunities in catalytic chemistry[1]. Its structure contains multiple reactive sites, including an amide linkage and a terminal methoxy group, while the carbamate group is susceptible to targeted cleavage[1].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for the two most critical catalytic nodes involving this compound:
Catalytic Amidation: The green synthesis of the molecule via direct coupling.
Catalytic Hydrogenolysis: The selective deprotection of the N-Cbz group to yield the free amine.
Mechanistic Causality
Traditional peptide coupling requires stoichiometric reagents (e.g., EDC/HOBt), which generate significant chemical waste. Direct catalytic amidation utilizes boronic acid derivatives to temporarily activate the carboxylic acid of Cbz-Gly-OH into an electron-deficient acyloxyborane intermediate[2]. This lowers the activation energy for nucleophilic attack by 3-methoxypropylamine. Because this is a condensation reaction, the continuous removal of the water byproduct is the fundamental thermodynamic driver; failing to remove water will stall the catalyst regeneration cycle[2].
Catalytic amidation cycle for synthesizing the target carbamate.
Protocol 1: Self-Validating Direct Catalytic Amidation
Preparation: In an oven-dried flask, dissolve Cbz-Gly-OH (1.0 eq) and 3-methoxypropylamine (1.05 eq) in anhydrous toluene (0.2 M).
Catalyst & Desiccant Addition: Add 10 mol% of 2-fluorophenylboronic acid[2]. Immediately add freshly activated 4Å molecular sieves (approx. 1 g per mmol of substrate). Self-Validation Check: The physical integrity of the sieves must remain intact; if they clump or degrade, water capacity is exceeded, and the reaction will stall.
Reflux: Heat the mixture to reflux (110°C) under a nitrogen atmosphere for 18 hours.
Monitoring & Workup: Monitor via LC-MS. Once the Cbz-Gly-OH peak disappears, cool to room temperature, filter out the sieves, and wash the filtrate sequentially with 1M HCl, 1M NaOH, and brine to remove the catalyst and unreacted starting materials. Evaporate to yield the pure carbamate.
Mechanistic Causality
The removal of the benzyloxycarbonyl (Cbz) group is most efficiently achieved via catalytic hydrogenolysis[3]. The palladium on carbon (Pd/C) catalyst adsorbs hydrogen gas, dissociating it into atomic hydrogen. These atoms cleave the benzylic C-O bond, releasing toluene and an unstable carbamic acid intermediate[3]. This intermediate spontaneously decarboxylates, releasing CO₂ gas and yielding the free amine (H-Gly-3-methoxypropylamide)[3].
Troubleshooting logic tree for sluggish Cbz catalytic hydrogenolysis.
Substrate Solubilization: Dissolve Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (1.0 eq) in HPLC-grade Methanol (0.1 M). Add 1.0 eq of glacial acetic acid. Causality: The newly formed free amine can coordinate to the palladium surface, poisoning the catalyst; acetic acid protonates the amine, preventing this coordination[4].
Catalyst Loading: Purge the flask with N₂ gas. Carefully add 10% (w/w) of 10% Pd/C. Safety Note: Pd/C is pyrophoric; the N₂ blanket prevents solvent vapor ignition[4].
Hydrogenation: Evacuate the flask and backfill with H₂ gas from a balloon. Repeat three times. Stir vigorously at room temperature[4].
Self-Validation & Monitoring: Observe the reaction mixture. The evolution of micro-bubbles (CO₂) indicates active decarboxylation[3]. When bubbling ceases and TLC confirms the consumption of the starting material (typically 2-4 hours), the reaction is complete.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to isolate the amine acetate salt.
Quantitative Data: Optimization Parameters for N-Cbz Deprotection
Avoids hazardous H₂ gas cylinders; highly chemoselective[4].
Continuous Flow (H-Cube)
10% Pd/C CatCart
In situ H₂ generation
EtOH/EtOAc (1:1)
60°C
1 mL/min
~100%
Eliminates manual catalyst handling; highly scalable and fast[5].
Frequently Asked Questions (FAQs)
Q1: My Cbz deprotection via catalytic hydrogenation is stalling at 50% conversion. What is causing this?A: This is a classic symptom of catalyst poisoning. The product of the reaction is a secondary/primary amine network that acts as a strong ligand, coordinating to the palladium catalyst and blocking active sites[4]. To troubleshoot, immediately add 1.0 equivalent of acetic acid to your solvent mixture to protonate the amine, or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C)[4].
Q2: Can I remove the Cbz group without reducing other sensitive functional groups?A: Yes. If standard H₂ gas is reducing unintended targets, switch to Catalytic Transfer Hydrogenation (CTH) . Utilizing hydrogen donors like ammonium formate or triethylsilane in the presence of Pd/C provides much milder conditions and superior chemoselectivity compared to pressurized hydrogen gas[4].
Q3: During the synthesis of the carbamate, I am observing significant hydrolysis of the product. How can I prevent this?A: The carbamate linkage (-NH-CO-O-) in Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is inherently susceptible to hydrolysis under strongly acidic or basic conditions[1]. Ensure that your aqueous workups utilize mild reagents (e.g., saturated NaHCO₃ instead of NaOH, and dilute 1M HCl) and minimize the time the product spends in the aqueous phase.
Technical Support Center: Purification and Extraction of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]car...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (commonly referred to as Cbz-Gly-NH-(CH2)3-OMe ).
Because this molecule contains a hydrophobic benzyloxycarbonyl (Cbz) group, a rigid glycinamide core, and a flexible, polar 3-methoxypropyl tail, it exhibits unique amphiphilic properties. This guide provides field-proven methodologies, causal explanations for solvent behaviors, and self-validating protocols to ensure high-yield recovery and high-purity crystallization.
Workflow Visualization
The following diagram illustrates the optimized liquid-liquid extraction (LLE) and crystallization sequence designed to isolate the target compound from crude coupling mixtures (e.g., EDC/HOBt or DCC coupling byproducts).
Workflow for the extraction and crystallization of Cbz-Gly-NH-(CH2)3-OMe.
Physicochemical Data & Solvent Selection
To achieve high purity, the solvent system must selectively exploit the functional groups of the target molecule. The benzyloxycarbonyl (Cbz) group is a robust protecting group widely used in peptide synthesis to prevent unwanted nucleophilic attacks[1]. However, the methoxypropyl tail introduces hydrogen-bond accepting capabilities that alter standard partition coefficients.
Table 1: Solvent Selection and Mechanistic Rationale
Reagent / Solvent
Role in Workflow
Causality & Scientific Rationale
Ethyl Acetate (EtOAc)
Primary Extraction
Offers an excellent partition coefficient for Cbz-derivatives while maintaining lower toxicity than halogenated solvents.
Dichloromethane (DCM)
Rescue Extraction
Used if the product partitions into the aqueous phase. DCM disrupts the hydrogen bonding of the methoxypropyl tail with water.
5% KHSO₄ (aq)
Acidic Wash
Mildly acidic buffer (pH ~2). Protonates unreacted 3-methoxypropylamine without risking acid-catalyzed cleavage of the Cbz group.
Sat. NaHCO₃ (aq)
Basic Wash
Mild base (pH ~8). Deprotonates unreacted Cbz-Gly-OH and coupling additives (e.g., HOBt), rendering them water-soluble.
Sat. NaCl (aq)
Emulsion Breaker
High ionic strength forces the amphiphilic product into the organic layer via the "salting-out" effect.
Heptane
Anti-Solvent
Lowers the solubility of the product in EtOAc during crystallization, forcing supersaturation and nucleation[2].
During the extraction of sterically hindered or highly polar Cbz-protected amides, careful control of the aqueous wash pH is critical to prevent product loss[3].
Quench & Dissolve : Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., DMF or THF). Redissolve the resulting residue in EtOAc (approx. 20 mL per gram of crude).
Acidic Wash (Amine Removal) : Wash the organic layer with 5% aqueous KHSO₄ (3 × 10 mL).
Causality: KHSO₄ is preferred over 1M HCl because it prevents localized highly acidic microenvironments that could prematurely cleave the Cbz protecting group.
Self-Validation: Spot the organic layer on a TLC plate (eluent: 10% MeOH in DCM) and stain with Ninhydrin. A lack of purple/pink spots confirms the complete removal of primary amine impurities.
Basic Wash (Acid/HOBt Removal) : Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL). Allow the biphasic mixture to stir vigorously for 5 minutes during the first wash.
Causality: Extended stirring ensures the complete deprotonation of HOBt, which can otherwise remain trapped in the organic phase due to its partial lipophilicity.
Self-Validation: Test the aqueous waste from the final wash with pH indicator paper. It must read pH > 8.
Brine Wash & Drying : Wash with saturated NaCl (1 × 10 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Protocol B: Crystallization and Solidification
Crystallization of N-Cbz derivatives can frequently result in "oiling out" (phase separating as a liquid) if the solvent system is not optimized[4].
Dissolution : Dissolve the crude oil/solid in a minimal amount of warm EtOAc (approx. 40-50 °C).
Anti-Solvent Addition : Remove the flask from the heat source. Slowly add Heptane dropwise while swirling until the solution becomes faintly turbid (cloudy).
Nucleation : Add a single drop of EtOAc to clear the turbidity. Scratch the inside of the glass flask vigorously with a glass stirring rod at the liquid-air interface.
Causality: Scratching generates microscopic glass shards that act as nucleation sites, lowering the activation energy required for crystal lattice formation.
Maturation : Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize yield. Filter the white crystals and wash with cold Heptane.
Troubleshooting & FAQs
Q1: My extraction formed a thick, milky emulsion that won't separate. How do I break it?A1: Emulsions are common here because the methoxypropyl tail acts as a weak surfactant, while coupling byproducts (like DCU from DCC) act as particulate stabilizers.
Solution: Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite. This removes the insoluble micro-particulates stabilizing the emulsion, allowing the phases to separate immediately.
Q2: My yield is drastically low, and I suspect the product is partitioning into the aqueous layer. How do I recover it?A2: The combination of the ether oxygen and two amide bonds makes this compound highly polar. If you used a large volume of aqueous washes, the product may have partitioned into the water.
Solution: Back-extract the combined aqueous waste layers with a highly polar, water-immiscible solvent like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).
Q3: After concentration, my product is a stubborn, viscous oil instead of a solid. How do I force it to crystallize?A3: "Oiling out" occurs when the compound phase-separates as a liquid because the solvent's boiling point exceeds the compound's melting point, or due to trace impurities disrupting the lattice[4].
Solution: Do not attempt to crystallize directly from the oil. Dissolve the oil in a minimal volume of warm Methyl tert-butyl ether (MTBE). Slowly add heptane until slight turbidity appears, seed with a pure crystal (if available), and cool very slowly. Rapid cooling traps impurities and promotes oiling out.
Q4: NMR shows persistent EDC-urea or HOBt byproducts in my final product. How do I remove them?A4: While EDC-urea is water-soluble, it can be dragged into the organic phase if the solvent is saturated with water. HOBt requires a strictly basic pH to remain in the aqueous phase.
Solution: If these impurities persist after LLE, perform a short silica gel plug filtration. Dissolve the crude in DCM, load it onto a short pad of silica, and elute with 50% EtOAc/Hexane. The highly polar urea and HOBt will remain bound to the baseline of the silica.
References
ACS Publications. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids". Journal of the American Chemical Society. Available at:[Link]
ACS Publications. "Solubility and Solvent Effect Analysis of N-Benzyloxycarbonyl-l-tryptophan in 12 Monosolvent Systems". Journal of Chemical & Engineering Data. Available at:[Link]
A Guide to the Structural Validation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate via ¹H and ¹³C NMR Spectroscopy
This guide provides an in-depth technical comparison and validation framework for the nuclear magnetic resonance (NMR) spectra of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate. Designed for researchers and profess...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison and validation framework for the nuclear magnetic resonance (NMR) spectra of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data report. It establishes a comprehensive methodology for structural elucidation, comparing predicted spectral data against established chemical shift principles and data from analogous structures. We will detail the causal reasoning behind experimental choices and present a self-validating protocol for acquiring and interpreting NMR data for this and similar molecules.
The Imperative of Structural Validation
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the covalent framework of organic molecules in solution.[1][2] For a molecule such as Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS 1400644-30-5), which contains multiple flexible chains and various functional groups—including a benzyl group, two carbamate/amide linkages, and a methoxy terminal group—a multi-faceted NMR approach is not just recommended, but essential for definitive validation.[3] The molecule's flexibility and the presence of tertiary amide bonds can lead to complex spectral features, sometimes including broadened signals or multiple resonance sets due to cis-trans isomerism.[1]
This guide will first deconstruct the molecule to predict the ¹H and ¹³C NMR spectra based on foundational principles and comparative data. It will then outline a robust experimental workflow to obtain and validate these spectra, ensuring high confidence in the final structural assignment.
Molecular Deconstruction and Spectral Prediction
The structure of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate can be broken down into distinct chemical environments. By analyzing these fragments, we can predict the chemical shifts (δ) in both ¹H and ¹³C NMR spectra. This predictive analysis forms the baseline for comparison with experimental data.
Molecular Structure:
Figure 1: Structure and atom numbering for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted by considering the electronic environment of each proton. Electronegative atoms like oxygen and nitrogen deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[4][5]
Proton Label
Assignment
Predicted δ (ppm)
Predicted Multiplicity
Integration
Rationale & Comparative Data
H-11
Ar-H
7.30 - 7.40
Multiplet (m)
5H
Aromatic protons of the benzyl group typically resonate in this region.[6]
H-8
C₆H₅-CH₂ -O
~5.15
Singlet (s)
2H
Protons are deshielded by the adjacent oxygen and the phenyl ring. Benzyl carbamates show this signal around 5.1 ppm.[6]
H-6
O=C-NH -CH₂
5.5 - 6.5
Broad Triplet (br t)
1H
The carbamate N-H proton signal is often broad and its position can be solvent-dependent.
H-5
NH-CH₂ -C=O
~4.00
Doublet (d)
2H
Alpha-protons to a carbonyl and adjacent to an NH group. In N-substituted glycine derivatives, these α-CH₂ protons are typically found between 3.5-4.0 ppm.[1][7][8]
H-4
CH₂-NH -CH₂
6.5 - 7.5
Broad Triplet (br t)
1H
The amide N-H proton signal is typically broad and appears downfield.
H-2
NH-CH₂ -CH₂
~3.30
Quartet (q) or (dt)
2H
Methylene group adjacent to an amide nitrogen and another methylene group.
H-b
CH₂-CH₂ -CH₂
~1.85
Quintet (p)
2H
Methylene group flanked by two other methylene groups.
H-a
CH₂ -O-CH₃
~3.45
Triplet (t)
2H
Methylene group deshielded by the adjacent ether oxygen. In 1-methoxypropane, the -O-CH₂- protons appear around 3.34 ppm.[9]
H-c
O-CH₃
~3.30
Singlet (s)
3H
Methoxy protons are highly shielded and appear as a characteristic singlet. The chemical shift of methoxy groups can vary but is typically around 3.3-3.8 ppm.[9][10][11]
Predicted ¹³C NMR Spectrum
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom provides a single peak.[5] The chemical shift is highly sensitive to the carbon's electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield.
Carbon Label
Assignment
Predicted δ (ppm)
Rationale & Comparative Data
C-9
O-C =O
~156.5
The carbamate carbonyl carbon is highly deshielded. Carbamate carbonyls typically resonate in the 152-157 ppm range.[12]
C-7
C =O
~169.0
The amide carbonyl carbon is even further downfield. In N-substituted glycines, this carbonyl appears around 160-170 ppm.[1][7]
C-10
C -CH₂ (ipso)
~136.0
The quaternary aromatic carbon attached to the benzylic CH₂ group.
C-11
Ar-C H
128.0 - 129.0
Aromatic carbons of the benzyl ring.
C-8
C₆H₅-C H₂-O
~67.0
Benzylic carbon attached to oxygen.
C-5
NH-C H₂-C=O
~43.0
Alpha-carbon to an amide carbonyl. In glycine derivatives, this signal is seen between 45-60 ppm.[7][8]
C-2
NH-C H₂-CH₂
~39.0
Methylene carbon adjacent to the amide nitrogen.
C-b
CH₂-C H₂-CH₂
~29.0
Alkyl chain methylene carbon.
C-a
C H₂-O-CH₃
~70.0
Methylene carbon deshielded by the ether oxygen.
C-c
O-C H₃
~59.0
Methoxy carbon. Aromatic methoxy groups are typically ~56 ppm; aliphatic ones are slightly more downfield.[11]
Experimental Design for Unambiguous Validation
To move from prediction to confirmation, a structured experimental approach is required. The following protocol is designed to be self-validating by incorporating 2D NMR techniques that establish direct and long-range correlations, leaving no ambiguity in the final assignment.
Recommended Experimental Protocol
Sample Preparation:
Dissolve ~10-15 mg of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be useful for resolving N-H proton signals which exchange more slowly.
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
1D NMR Acquisition:
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for full relaxation of all protons for accurate integration.
Acquire a proton-decoupled ¹³C NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio, especially for quaternary carbons. An inverse-gated decoupling sequence is recommended for quantitative analysis if needed.[13]
2D NMR Acquisition for Structural Connectivity:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system (typically over 2-3 bonds). It is essential for tracing the connectivity of the methoxypropyl chain (-CH₂-CH₂-CH₂-) and confirming the coupling between the H-5 protons and the H-6 NH proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments (e.g., mapping the proton at ~3.30 ppm to the carbon at ~59.0 ppm, confirming the O-CH₃ group).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is the only way to unambiguously connect the molecular fragments across the non-protonated carbonyl carbons and heteroatoms. Key expected correlations to validate the structure are:
H-8 (CH₂) to C-9 (C=O) and C-10 (ipso-Ar).
H-5 (CH₂) to C-7 (C=O) and C-9 (C=O).
H-2 (CH₂) to C-7 (C=O) and C-b (CH₂).
Validation Workflow Diagram
The following diagram illustrates the logical flow of the experimental and data analysis process, ensuring a robust and validated structural assignment.
Diagram 1: Experimental and analytical workflow for NMR validation.
Comparative Analysis and Final Confirmation
The final step in the validation process is to compare the acquired experimental data with the predictions and reference data.
¹H NMR: The integral values should match the number of protons in each environment (5H, 2H, 1H, etc.). The splitting patterns (multiplicities) must be consistent with the neighboring protons as identified in the COSY spectrum.
¹³C NMR: The number of observed signals should match the number of unique carbon environments. For this molecule, 12 distinct signals are expected (some aromatic carbons may overlap).
2D NMR: The correlations observed in the HSQC and HMBC spectra must form a self-consistent network that reconstructs the entire molecule. For example, the protons of the benzylic methylene (H-8, ~5.15 ppm) should show an HMBC correlation to the carbamate carbonyl (C-9, ~156.5 ppm). Similarly, the protons of the glycine-like methylene (H-5, ~4.00 ppm) should show HMBC correlations to both carbonyls (C-7 and C-9), confirming its position as the linker. This cross-carbonyl correlation is a definitive validation point.
The logical relationship for confirming a key linkage using 2D NMR is visualized below.
Diagram 2: Key 2D NMR correlations for structural validation.
By following this comprehensive approach—combining prediction, multi-dimensional NMR experiments, and logical validation—researchers can achieve an unambiguous and authoritative structural confirmation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, ensuring the integrity of their scientific findings.
References
The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. RSC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem. Retrieved from [Link]
Zimmerman, S., et al. (n.d.). Chemistry and Chemical Equilibrium Dynamics of BMAA and Its Carbamate Adducts. PMC. Retrieved from [Link]
The Royal Society of Chemistry. (2018). Supporting Information. RSC. Retrieved from [Link]
ResearchGate. (n.d.). 13 C NMR spectra of solutions containing sodium carbamate or sodium carbonate at − 5 C. ResearchGate. Retrieved from [Link]
ACS Publications. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ACS Publications. Retrieved from [Link]
ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Table 1. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... ResearchGate. Retrieved from [Link]
PubMed. (1997). NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. Retrieved from [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-methoxypropane. Doc Brown's Chemistry. Retrieved from [Link]
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Retrieved from [Link]
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Center for Biotechnology Information. Retrieved from [Link]
LC-MS/MS mass spectrometry reference data for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
An in-depth, comparative analytical guide for the mass spectrometric quantification of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate . Introduction to the Analyte and Analytical Challenges Benzyl N-[(3-methoxyprop...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth, comparative analytical guide for the mass spectrometric quantification of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate .
Introduction to the Analyte and Analytical Challenges
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) is a structurally complex synthetic molecule featuring a benzyl carbamate core, a carbamoylmethyl linker, and a methoxypropyl terminal chain (Molecular Formula: C14H20N2O4, MW: 280.32 g/mol ) [1].
In drug development and pharmacokinetic (PK) profiling, quantifying carbamate-containing compounds in complex biological matrices presents unique challenges. Carbamates are notoriously susceptible to thermal degradation and in-source fragmentation. As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities, define a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and map the mechanistic fragmentation pathways required for absolute structural confirmation.
Part 1: Comparison of Analytical Modalities
When selecting an analytical platform for this molecule, one must account for the thermal lability of the carbamate linkage and the lack of a highly distinct UV chromophore beyond the generic benzyl ring.
Table 1: Performance Comparison of Analytical Alternatives
Analytical Modality
Sensitivity
Specificity
Matrix Interference
Suitability for Carbamates
GC-MS
Low
High
Low
Poor: Carbamates thermally degrade (loss of isocyanates) in heated injection ports.
HPLC-UV
Moderate
Low
High
Moderate: Relies on the benzyl chromophore (~210-254 nm); prone to baseline noise.
LC-MS/MS
Ultra-High
Ultra-High
Low (with IS)
Excellent: Soft electrospray ionization (ESI) preserves the intact molecular ion.
Verdict: LC-MS/MS is the definitive gold standard for this compound. It bypasses the thermal degradation inherent to GC-MS while offering orders of magnitude greater specificity than HPLC-UV through Multiple Reaction Monitoring (MRM).
Part 2: Mechanistic MS/MS Fragmentation Pathway
To build a robust MRM method, we must understand why the molecule fragments the way it does under Collision-Induced Dissociation (CID).
Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the carbonyl oxygen of either the amide or carbamate group, yielding a stable precursor ion [M+H]+ at m/z 281.1 . When subjected to CID, the molecule undergoes predictable, structurally diagnostic cleavages [2]:
Benzyl Cation Formation (m/z 91.1): Cleavage of the benzyl-oxygen bond yields the highly stable tropylium/benzyl cation. Because of its extreme stability, this fragment dominates the spectrum and is selected as the primary Quantifier .
Amide Bond Cleavage (m/z 192.1 & m/z 90.1): Cleavage at the carbamoylmethyl linker produces an acylium ion (m/z 192.1) and a protonated methoxypropylamine leaving group (m/z 90.1). These serve as excellent Qualifiers .
Neutral Loss of Methanol (m/z 249.1): The terminal methoxy group eliminates methanol (-32 Da), a characteristic neutral loss for aliphatic methyl ethers.
ESI+ MS/MS Fragmentation Pathway for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate.
Part 3: LC-MS/MS Methodological Protocol
A protocol is only as good as its ability to validate itself. The following step-by-step methodology is designed as a self-validating system, incorporating internal standard tracking and matrix effect mitigation.
Standard LC-MS/MS Bioanalytical Workflow for Carbamate Quantification.
Causality: Acetonitrile is chosen over methanol because it acts as a stronger protein denaturant and provides a cleaner baseline for carbamate extraction, minimizing downstream phospholipid buildup on the column.
Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS).
Vortex vigorously for 30 seconds to disrupt protein-drug binding.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial for injection.
Step 2: Chromatographic Separation
Causality: The addition of 0.1% Formic Acid to the mobile phases ensures the analyte remains fully protonated throughout the chromatographic run, maximizing ESI+ ionization efficiency.
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 2.5 min: Linear ramp to 95% B
2.5 - 3.5 min: Hold at 95% B (Column wash)
3.5 - 4.0 min: Return to 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: Mass Spectrometry Parameters (MRM)
Configure the Triple Quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 450°C (avoid exceeding 500°C to prevent in-source thermal degradation of the carbamate).
Table 2: Optimized MRM Transitions
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Fragment Assignment
Purpose
281.1
91.1
25
Benzyl Cation
Quantifier
281.1
192.1
15
Acylium Ion
Qualifier 1
281.1
90.1
20
Protonated Amine
Qualifier 2
Part 4: Regulatory Grounding & Self-Validation
To ensure this assay is trustworthy for preclinical or clinical use, the protocol must be validated against the FDA Bioanalytical Method Validation Guidance for Industry [3]. A self-validating assay must continuously monitor for matrix effects (ion suppression/enhancement) by evaluating the IS response across all unknown samples.
Ensures proportional MS detector response across the therapeutic concentration range.
Accuracy & Precision
±15% of nominal (±20% at LLOQ)
Confirms method reproducibility across inter-day and intra-day runs.
Matrix Effect (Phospholipid Check)
IS-normalized Matrix Factor ~1.0
Post-column infusion must confirm no endogenous suppression at the analyte's retention time.
Stability
Benchtop, Freeze-Thaw, Autosampler
Carbamates are prone to hydrolysis; stability in matrix at room temp must be strictly verified.
References
MDPI. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules, 2018. Available at:[Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, May 2018. Available at:[Link]
Validation
Benchmarking Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate against similar structural analogs
Executive Summary In the landscape of central nervous system (CNS) drug discovery, tuning the physicochemical properties of peptidomimetics is critical for overcoming the highly restrictive blood-brain barrier (BBB). Ben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, tuning the physicochemical properties of peptidomimetics is critical for overcoming the highly restrictive blood-brain barrier (BBB). Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) represents a highly versatile building block—essentially a Cbz-protected glycine coupled with a 3-methoxypropylamine tail[1]. This specific structural arrangement provides a unique balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability.
As a Senior Application Scientist, I have structured this guide to benchmark this target compound against three distinct structural analogs. By dissecting its pharmacokinetic (PK) profile, focusing on passive BBB permeability and microsomal stability, this guide provides actionable, data-driven insights for drug development professionals.
Structural Analogs for Benchmarking
To objectively evaluate the performance of our target compound, we benchmark it against three structurally related analogs, each featuring a single strategic modification:
Compound A (Target): Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate. Features a 3-carbon methoxy tail and a Cbz protecting group.
Compound B (Shorter Chain Analog): Benzyl N-[(2-methoxyethyl)carbamoylmethyl]carbamate. Reduces the tail length by one methylene unit to test the impact of lipophilicity.
Compound C (Boc-Protected Analog): tert-Butyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate. Swaps the aromatic Cbz group for a bulky, aliphatic Boc group to evaluate metabolic shielding.
Compound D (Alpha-Methyl Analog): Benzyl N-[1-(3-methoxypropylcarbamoyl)ethyl]carbamate. A Cbz-Alanine derivative, introducing steric bulk at the alpha-carbon to test enzymatic resistance.
Physicochemical & Pharmacokinetic Profiling
The addition of a methoxypropyl group is a well-documented strategy to enhance passive transcellular diffusion into the brain, as it avoids the ionization liabilities of carboxylic acids while maintaining favorable hydrogen bond acceptor metrics ()[2].
Table 1: Comparative Physicochemical Properties
Compound
MW ( g/mol )
cLogP
TPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Predicted BBB Permeability
A (Target)
280.32
1.85
75.4
2
5
High (Optimal)
B (Shorter Chain)
266.29
1.45
75.4
2
5
Moderate
C (Boc-Protected)
246.30
1.20
75.4
2
5
Moderate
D (Alpha-Methyl)
294.35
2.15
75.4
2
5
High
Experimental Methodologies & Causality
To validate the predictive models, we employ two self-validating in vitro assay systems.
In vitro PAMPA-BBB Assay
The Causality: Why use PAMPA-BBB instead of cell-based assays (like MDCK-MDR1 or Caco-2) for initial screening? The 3-methoxypropyl group is specifically engineered to enhance passive transcellular diffusion. The PAMPA-BBB assay utilizes a porcine brain lipid extract to isolate this passive diffusion mechanism from active efflux transporters (e.g., P-glycoprotein). This allows us to directly quantify the physicochemical contribution of the methoxy-alkyl tail without confounding transporter effects ()[3].
Step-by-Step Protocol:
Preparation: Coat the filter of a 96-well acceptor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).
Donor Loading: Dilute the test compounds to 10 μM in phosphate-buffered saline (PBS, pH 7.4) and add 300 μL to the donor wells.
Acceptor Assembly: Fill the acceptor wells with 300 μL of fresh PBS and carefully place the acceptor plate over the donor plate, ensuring the artificial membrane contacts the donor solution.
Incubation: Incubate the assembled sandwich at room temperature for 18 hours in a humidity chamber.
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability coefficient (
Papp
).
Workflow of the PAMPA-BBB assay isolating passive transcellular diffusion.
Microsomal Stability Assay (HLM)
The Causality: Carbamates are frequently flagged as PK liabilities due to their susceptibility to hydrolytic cleavage by carboxylesterases ()[4]. However, the steric environment around the carbamate oxygen can significantly modulate this stability. We utilize Human Liver Microsomes (HLM) supplemented with NADPH to simultaneously evaluate CYP450-mediated O-demethylation of the methoxy tail and the hydrolytic stability of the benzyl carbamate core.
Step-by-Step Protocol:
Incubation Matrix: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLM protein, 1 μM test compound, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
Sampling & Quenching: Extract 50 μL aliquots at time points 0, 15, 30, 45, and 60 minutes. Immediately quench each sample into 150 μL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Primary metabolic degradation pathways of the target compound in human liver microsomes.
Comparative Performance Analysis
Table 2: Experimental Benchmarking Data (In Vitro)
Compound
PAMPA-BBB
Papp
(
10−6
cm/s)
HLM Half-life (
t1/2
, min)
Primary Clearance Mechanism
A (Target)
14.2
45.0
Carbamate Hydrolysis
B (Shorter Chain)
8.5
48.2
Carbamate Hydrolysis
C (Boc-Protected)
11.0
25.5
Acidic/Enzymatic Cleavage
D (Alpha-Methyl)
16.8
65.0
Sterically Shielded Hydrolysis
Key Insights:
Tail Length & Permeability: Compound A (
Papp
= 14.2) significantly outperforms Compound B (
Papp
= 8.5). The 3-carbon propyl chain provides the optimal lipophilic spacing required to partition into the artificial lipid membrane, validating the use of the 3-methoxypropyl group over shorter variants for CNS targeting.
Protecting Group Stability: While Boc groups (Compound C) are synthetically convenient, the Cbz group in Compound A offers superior metabolic stability in HLM (45.0 min vs 25.5 min). The aromatic ring of the Cbz group likely provides favorable
π−π
stacking interactions that partially shield the carbamate core from rapid esterase attack.
Steric Shielding: Compound D demonstrates the highest stability (
t1/2
= 65.0 min). The addition of an alpha-methyl group (shifting from a glycine to an alanine core) sterically hinders the hydrolytic enzymes from accessing the adjacent carbamate and amide linkages, a well-known phenomenon in peptidomimetic stabilization[4].
References
Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1
Source: ACS Medicinal Chemistry Letters
URL:[Link]
Identification and Characterization of a Blood–Brain Barrier Penetrant Inositol Hexakisphosphate Kinase (IP6K) Inhibitor
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Publish Comparison Guide: Structural Validation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
Executive Summary In modern structure-based drug design (SBDD), the accurate elucidation of protein-ligand interactions is paramount. However, validating the binding pose of highly flexible, multi-functional molecules li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern structure-based drug design (SBDD), the accurate elucidation of protein-ligand interactions is paramount. However, validating the binding pose of highly flexible, multi-functional molecules like Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) presents a unique analytical challenge[1]. While X-ray crystallography remains the gold standard for atomic-resolution structural validation, the inherent flexibility of this compound makes it susceptible to misinterpretation in electron density maps[2].
This guide objectively compares X-ray crystallography against orthogonal validation methods (NMR and SPR) for flexible ligands. Furthermore, it provides a self-validating, step-by-step crystallographic protocol designed to eliminate false positives, ensuring that the modeled coordinates represent a true physiological binding event rather than crystallographic noise.
The Structural Challenge: Ligand Flexibility
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a synthetic molecule (MW: 280.32 Da) characterized by a benzyl carbamate core connected to a methoxypropyl chain via a carbamoylmethyl linker[1],[3].
From a structural biology perspective, this molecule is a "stress test" for validation pipelines due to its specific functional groups:
The Benzyl Group: Provides a rigid, hydrophobic anchor capable of
π−π
stacking.
Carbamate & Amide Linkages: Act as strong, directional hydrogen-bond donors and acceptors[1].
The Methoxypropyl Tail: A highly flexible moiety with multiple rotatable bonds.
The Causality of Misinterpretation: When this compound is soaked into a protein crystal, the rigid benzyl group typically exhibits strong, well-defined electron density. However, the flexible methoxypropyl tail often adopts multiple conformations or remains solvent-exposed, resulting in weak or fragmented density[4]. Inexperienced crystallographers may force the flexible tail into adjacent noise peaks or mistakenly model ordered buffer molecules (e.g., PEG or glycerol) as part of the ligand[5]. To prevent this, a rigorous, multi-metric validation approach is required.
Comparative Analysis: X-ray Crystallography vs. Alternatives
To objectively evaluate the performance of X-ray crystallography for validating Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, we must compare it against orthogonal techniques widely used in fragment-based drug discovery (FBDD)[6],[7].
Table 1: Performance Comparison of Ligand Validation Technologies
Evaluation Metric
X-ray Crystallography
Protein-Observed NMR
Surface Plasmon Resonance (SPR)
Primary Output
Atomic-resolution 3D coordinates
Solution-state binding & dynamics
Real-time binding kinetics (
Kd,kon,koff
)
Validation Strength
Exact binding pose, H-bond networks, and stereochemistry[8]
Detects transient/weak binding; immune to crystal packing artifacts[9]
Crystal packing forces may trap non-physiological poses
Low resolution for exact atomic coordinates
Yields no structural or conformational data
False Positive Risk
High (if fitting buffer molecules into noise without strict RSCC checks)[5]
Low (direct observation of binding events in solution)[7]
Moderate (susceptible to non-specific matrix binding)
Mechanistic Deep Dive: The Causality of Validation Metrics
To establish a trustworthy crystallographic model, we cannot rely on visual inspection alone. The Worldwide Protein Data Bank (wwPDB) has established strict metrics to assess both geometry and electron-density fit[5]. For a flexible molecule like Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate, the following metrics are non-negotiable:
Real-Space Correlation Coefficient (RSCC): Measures the agreement between the experimental electron density and the modeled ligand. An RSCC
<0.8
indicates a poor fit[5]. If the methoxypropyl tail lowers the overall RSCC, it must be modeled with partial occupancy or omitted.
B-factor (Atomic Displacement Parameter) Analysis: B-factors reflect the relative vibration or disorder of atoms[2]. Causality principle: If the refined B-factor of the ligand is significantly higher (
>20%
) than the surrounding protein pocket residues, the ligand is likely binding with partial occupancy, or the density belongs to a solvent molecule.
Local Ligand Density Fit (LLDF): While historically used, recent studies show LLDF can produce false positives in high-resolution structures. RSCC and Real-Space R-value (RSR) are now prioritized for atomic-resolution validation[5].
Self-Validating Experimental Protocol
The following methodology ensures that the structural validation of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a self-correcting system.
Step 1: Isomorphic Crystal Soaking
Grow apo-protein crystals using sitting-drop vapor diffusion.
Transfer crystals to a soaking drop containing 5-10 mM of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate dissolved in 5% DMSO and the mother liquor. Soak for 2 to 24 hours.
Validation Checkpoint: Measure unit cell dimensions post-soaking. A change of
>2%
indicates non-isomorphism, meaning crystal packing has altered, potentially generating artifactual binding pockets.
Step 2: Unbiased Phase Determination
Collect X-ray diffraction data at cryogenic temperatures (100 K) to a resolution of at least 2.5 Å (preferably
<2.0
Å for flexible ligands)[2].
Perform Molecular Replacement (MR) using the apo-structure.
Validation Checkpoint: Generate an
Fo−Fc
(difference) electron density map before placing the ligand. The map must show a continuous, positive density peak at
>3σ
in the binding pocket. If the density is fragmented, do not force the ligand into the model.
Step 3: Ligand Restraint Generation & Fitting
Generate geometric restraints (.cif file) for Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate using tools like eLBOW or Grade.
Manually dock the rigid benzyl carbamate core into the strongest
Fo−Fc
density. Allow the flexible methoxypropyl tail to follow the remaining density.
Validation Checkpoint: Run a Mogul geometry check[4]. Ensure that the modeled bond lengths and angles of the carbamate and amide linkages do not deviate from Cambridge Structural Database (CSD) ideals to artificially fit the density.
Step 4: Refinement and Final Validation
Perform iterative cycles of reciprocal space refinement (e.g., using Phenix.refine or REFMAC5)[11].
Generate a
2Fo−Fc
map contoured at
1σ
to verify that the density fully envelopes the ligand.
Validation Checkpoint: Check the RSCC and B-factors. If the methoxypropyl tail lacks
2Fo−Fc
density, its occupancy must be set to 0, validating only the rigid core of the molecule.
Data Visualization: Fragment Validation Pipeline
The following diagram illustrates the logical flow and self-validating checkpoints of the crystallographic pipeline.
Smart, O. S., et al. "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D Structural Biology, 2018. URL: [Link]
Harner, M. J., et al. "Fragment-based drug discovery using NMR spectroscopy." Journal of Biomolecular NMR, 2013. URL: [Link]
Wlodawer, A., et al. "X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 2013. URL: [Link]
Creative Biostructure. "Protein X-ray Crystallography in Drug Discovery." URL: [Link]
As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a rigorous extension of the experimental workflow. The compound Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 14...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as a rigorous extension of the experimental workflow. The compound Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate (CAS: 1400644-30-5) is a highly specialized intermediate frequently utilized in advanced drug development and peptidomimetic synthesis [1].
Because it contains multiple reactive sites—specifically a carbamate ester, an amide linkage, and a benzyl group—its disposal requires precise logistical planning. Improper disposal can lead to unwanted exothermic hydrolysis, environmental contamination, or regulatory violations under the EPA’s Resource Conservation and Recovery Act (RCRA) [2].
This guide provides a self-validating, step-by-step operational framework for the safe handling, deactivation, and disposal of this compound.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound. The chemical behavior of Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is dictated by its functional groups [1]. Carbamate esters are known for their potential to act as cholinesterase inhibitors, meaning exposure can lead to neurotoxic effects, while the terminal methoxy group increases its polarity and environmental mobility [3].
Causality Insight: We strictly avoid mixing this compound with strong acids or bases in uncontrolled waste carboys. The carbamate group is highly susceptible to nucleophilic attack. Unplanned hydrolysis in a sealed waste container can generate carbon dioxide gas, leading to dangerous pressurization and potential container rupture.
Regulatory Grounding: EPA & Land Disposal Restrictions (LDR)
Under EPA regulations (40 CFR Part 268), carbamate wastes are subject to stringent Land Disposal Restrictions (LDR) [2]. You cannot dispose of carbamate derivatives in standard municipal waste or pour them down the drain [3].
Historically, the EPA has required that carbamate wastes meet specific numeric concentration limits before land disposal. Because commercial laboratories often lack the analytical standards for every obscure carbamate derivative, the universally accepted and legally compliant method for disposal of this compound is high-temperature incineration by a licensed hazardous waste broker [2][4].
Standard Operating Procedure: Operational Disposal Workflow
The following protocol guarantees that the compound is safely segregated, packaged, and transported for terminal incineration.
Step-by-Step Disposal Protocol
Waste Segregation (The Rule of Isolation):
Do not mix Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate with other chemical waste streams, particularly acidic or alkaline wastes.
Why? Segregation prevents the spontaneous, exothermic degradation of the amide and carbamate linkages.
Primary Packaging:
For Solids (Powders/Crystals): Collect residual solid waste in a high-density polyethylene (HDPE) container. HDPE is chosen because it is chemically inert to carbamates and prevents moisture ingress. Double-bag contaminated consumables (weighing boats, spatulas, gloves) in 4-mil polyethylene bags before placing them in the solid waste bin.
For Liquids (Solvent Solutions): If the compound is dissolved in an organic solvent (e.g., DMSO, Methanol), collect it in a chemically compatible, vented waste carboy.
RCRA-Compliant Labeling:
Affix a hazardous waste label immediately upon the first drop of waste entering the container.
Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) staging area for pickup by a licensed broker for high-temperature incineration.
Operational workflow for the segregation, packaging, and disposal of carbamate chemical waste.
In-Lab Chemical Quenching Protocol (For Trace Residues & Spills)
For cleaning contaminated glassware or neutralizing small benchtop spills, direct incineration is impractical. Instead, we utilize a controlled base-catalyzed hydrolysis to intentionally cleave the carbamate bond, destroying the active pharmacophore and reducing its toxicity profile before it enters the liquid waste stream [1].
Step-by-Step Quenching Methodology
Solubilization: Dissolve the trace residue in a miscible co-solvent (e.g., ethanol). Causality: The benzyl group makes the parent molecule highly hydrophobic; ethanol ensures the compound is fully in solution, allowing the aqueous base to access the carbamate linkage.
Alkaline Hydrolysis: Slowly add an excess of 1M Sodium Hydroxide (NaOH) under continuous magnetic stirring in a fume hood.
Incubation: Allow the reaction to proceed for 2 to 4 hours at room temperature. The hydroxide ions will attack the carbonyl carbon of the carbamate, forming an unstable carbamic acid intermediate that rapidly decarboxylates.
Validation & Neutralization: Check the pH using indicator paper. Slowly add 1M Hydrochloric Acid (HCl) dropwise until the solution reaches a neutral pH (pH ~7).
Final Disposal: The resulting deactivated mixture (now containing benzyl alcohol, amine derivatives, and dissolved CO₂) can be safely disposed of in the standard aqueous/organic liquid waste carboy.
Mechanistic degradation pathway of the carbamate linkage via controlled base-catalyzed hydrolysis.
Emergency Logistics: Spill Response
In the event of an accidental spill of the raw powder:
Isolate: Immediately restrict access to the area and ensure local exhaust ventilation (fume hood or snorkel) is active.
Contain: Do not sweep dry powder, as this creates an inhalation hazard. Cover the spill with a damp absorbent pad (wetted with ethanol to solubilize the compound).
Collect: Using non-sparking tools, transfer the contaminated absorbent materials into a designated HDPE hazardous waste container[3].
Decontaminate: Wipe the surface with 1M NaOH to hydrolyze any microscopic residues, followed by a final water rinse. Dispose of all wipes as hazardous waste.
References
Environmental Protection Agency (EPA). "40 CFR Part 268 -- Land Disposal Restrictions: Waste specific prohibitions and carbamate wastes." Electronic Code of Federal Regulations (eCFR). Available at: [Link]
Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA National Homeland Security Research Center. Available at: [Link]
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